molecular formula C11H16N2O B3072618 N-(3-aminopropyl)-3-methylbenzamide CAS No. 1016805-80-3

N-(3-aminopropyl)-3-methylbenzamide

Número de catálogo: B3072618
Número CAS: 1016805-80-3
Peso molecular: 192.26 g/mol
Clave InChI: GVBPBUGAAXPDND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-aminopropyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminopropyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(3-aminopropyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBPBUGAAXPDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Strategic Workflow for Elucidating the In Vitro Mechanism of Action of Novel Benzamides: A Case Study of N-(3-aminopropyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide chemical scaffold is a cornerstone of modern pharmacology, forming the basis for drugs targeting a wide array of proteins, including enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), as well as G-protein coupled receptors.[1][2][3] The introduction of a novel entity, such as N-(3-aminopropyl)-3-methylbenzamide, presents a challenge and an opportunity: to systematically dissect its molecular interactions and define its mechanism of action. This guide eschews a simple reporting of established facts—as few exist for this specific molecule—and instead presents a comprehensive, field-proven strategic workflow for the in vitro characterization of any novel benzamide derivative. Using N-(3-aminopropyl)-3-methylbenzamide as our case study, we will detail a three-phase experimental plan, from broad target identification to precise biochemical and cellular validation. Each phase is designed to build upon the last, creating a self-validating cascade of experiments that culminates in a high-confidence model of the compound's mechanism.

Introduction: The Benzamide Moiety and the Unknown

Benzamide derivatives are privileged structures in drug discovery, known to interact with a variety of critical cellular targets.[3][4] For instance, some act as HDAC inhibitors, which alter chromatin structure to reactivate tumor suppressor genes, making them potent anti-cancer agents.[1][5][6][7] Others function as PARP inhibitors, which disrupt DNA single-strand break repair, inducing synthetic lethality in cancers with deficiencies in other repair pathways like homologous recombination.[8][9][10][11] Still others target neurotransmitter receptors, acting as antipsychotics or antiemetics.[2]

Given this chemical precedent, N-(3-aminopropyl)-3-methylbenzamide holds significant therapeutic potential. However, without empirical data, its primary molecular target and mechanism of action remain unknown. The objective of this guide is to provide researchers and drug development professionals with a logical, robust, and technically detailed roadmap for elucidating this mechanism from first principles.

Phase 1: Target Class Identification & Direct Engagement Validation

The initial and most critical phase is to generate a high-confidence hypothesis for the primary molecular target. A broad, unbiased approach is superior to a targeted but potentially misguided one. This phase aims to identify a putative target and then rigorously confirm a direct, physical interaction between the compound and the target protein.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Discovery & Validation in_silico In Silico Target Prediction (e.g., SwissTargetPrediction) screening Broad Target Panel Screen (e.g., Kinases, HDACs, GPCRs) in_silico->screening Hypothesis Generation hit Putative 'Hit' Identified (e.g., >50% inhibition at 10 µM) screening->hit Experimental Result itc Isothermal Titration Calorimetry (ITC) hit->itc Validate Binding spr Surface Plasmon Resonance (SPR) hit->spr Validate Binding & Kinetics confirmation Direct Binding Confirmed (Kd, kon, koff) itc->confirmation spr->confirmation

Caption: Phase 1 Workflow: From prediction to confirmed physical interaction.

Step 1.1: Broad Target Panel Screening

The most efficient empirical starting point is to screen N-(3-aminopropyl)-3-methylbenzamide against a large, commercially available panel of diverse biological targets.[12][13][14][15] These screens provide activity readouts (e.g., percent inhibition at a fixed concentration) against hundreds of kinases, GPCRs, ion channels, and enzymes like HDACs and PARPs.

  • Causality: This unbiased approach minimizes the risk of confirmation bias and can uncover unexpected activities. A typical screening concentration (e.g., 10 µM) is high enough to detect moderate-affinity interactions, which can then be optimized. A "hit" is typically defined as a compound causing >50% inhibition or activation.

Step 1.2: Hit Validation with Biophysical Assays

A positive result from a large screen is merely an indication of activity; it is not proof of a direct interaction. It is imperative to validate this "hit" using label-free biophysical methods that measure the physical binding of the compound to a purified form of the putative protein target.[16][17]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19][20]

Detailed Protocol:

  • Preparation: Dialyze the purified target protein (e.g., recombinant HDAC1) and dissolve N-(3-aminopropyl)-3-methylbenzamide into the exact same buffer to minimize heats of dilution.[20] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Concentrations: Load the ITC cell with the target protein at a concentration of 10-20 µM. Load the injection syringe with the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

  • Titration: Set the experiment to perform a series of 19-25 injections of 1.5-2.0 µL of the compound into the protein solution at 25°C.

  • Data Analysis: Integrate the heat-change peaks for each injection and fit the resulting data to a suitable binding model (e.g., one-site) to determine Kd and other thermodynamic parameters.[21]

SPR is an optical technique that measures changes in refractive index upon binding, allowing for real-time determination of association (ka or kon) and dissociation (kd or koff) rates, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).[17][22][23][24]

Detailed Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[17][24]

  • Analyte Preparation: Prepare a series of concentrations of N-(3-aminopropyl)-3-methylbenzamide in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected Kd. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the compound concentrations over the sensor surface, starting with the lowest concentration.[24] Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to extract kon and koff values.[22]

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Primary Output Kd, ΔH, Stoichiometry (n)kon, koff, Kd
Key Advantage True in-solution, label-freeReal-time kinetics, high sensitivity
Hypothetical Result Kd = 5.2 µMKd = 4.8 µM; koff = 1 x 10-3 s-1

Phase 2: Elucidation of Biochemical Mechanism of Action

Assuming Phase 1 identified a specific enzyme target (e.g., an HDAC), the next step is to determine how the compound affects its catalytic activity. This involves classic enzyme kinetics to determine the potency (IC50) and the mode of inhibition.

Workflow for Biochemical MOA Studies

G cluster_1 Phase 2: Biochemical Mechanism ic50 IC50 Determination (Dose-Response Assay) potency Potency Established (e.g., IC50 = 2.5 µM) ic50->potency kinetics Enzyme Kinetic Studies (Vary [Substrate] & [Inhibitor]) potency->kinetics plot Lineweaver-Burk Plot Analysis kinetics->plot moi Mode of Inhibition Determined (e.g., Competitive) plot->moi G cluster_2 Phase 3: Cellular Mechanism cetsa Cellular Thermal Shift Assay (CETSA) engagement Target Engagement in Cells Confirmed (ΔTagg) cetsa->engagement biomarker Downstream Biomarker Assay (e.g., Western Blot) engagement->biomarker Confirm Downstream Effect phenotype Cellular Phenotype Assay (e.g., Viability, Apoptosis) biomarker->phenotype Confirm Functional Outcome model Mechanism of Action Model phenotype->model

Caption: Phase 3 Workflow: From cellular target binding to functional outcome.

Step 3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in intact cells or tissues. [25][26][27][28][29]The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than the unbound protein. [26][28] Detailed Protocol:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of N-(3-aminopropyl)-3-methylbenzamide for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes in a thermal cycler. [28]3. Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and centrifuge at high speed to pellet the aggregated, denatured proteins. [28]4. Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTagg) for the compound-treated sample confirms target engagement. [28]

Step 3.2: Target-Specific Biomarker Modulation

A direct consequence of enzyme inhibition should be a change in the status of its downstream substrates. For an HDAC inhibitor, this would be the hyperacetylation of its substrates, primarily histones. [5][7][30]This can be readily detected by Western blot.

Detailed Protocol (Western Blot for Histone Acetylation):

  • Cell Treatment & Lysis: Treat cells with a dose-range of N-(3-aminopropyl)-3-methylbenzamide for a set time (e.g., 24 hours). Harvest and lyse the cells. For histones, an acid extraction protocol is often recommended to isolate nuclear proteins. [31][32][33]2. Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).

  • Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. [32]4. Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). [31]Subsequently, probe with an appropriate secondary antibody.

  • Detection & Normalization: Visualize the bands using chemiluminescence. To ensure equal loading, strip the blot and re-probe with an antibody against total Histone H3. [31]An increase in the ratio of acetylated-H3 to total-H3 indicates target inhibition.

Step 3.3: Cellular Phenotypic Assays

The final step is to link target engagement and biomarker modulation to a relevant cellular outcome. For many anti-cancer agents, such as HDAC or PARP inhibitors, this outcome is a reduction in cell viability or proliferation. [5][6] Detailed Protocol (Cell Viability Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(3-aminopropyl)-3-methylbenzamide for 48-72 hours.

  • Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell number. [34][35][36][37][38]4. Data Analysis: Add the reagent, mix, incubate, and read the luminescence. [35][38]Plot the results to determine the concentration at which the compound reduces cell viability by 50% (GI50 or EC50).

Conclusion

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation and rigorous, multi-faceted validation. By following the three-phase workflow detailed in this guide—from broad screening and direct biophysical validation to precise biochemical and cellular characterization—researchers can build a comprehensive and high-confidence model for the in vitro mechanism of action of N-(3-aminopropyl)-3-methylbenzamide or any other novel benzamide derivative. This structured approach ensures scientific integrity, minimizes wasted effort on false leads, and provides the robust data package necessary for advancing a compound through the drug development pipeline.

References

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Pharmacokinetics and Bioavailability of N-(3-aminopropyl)-3-methylbenzamide: A Comprehensive ADME Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In small-molecule drug discovery, the benzamide scaffold is a privileged pharmacophore frequently utilized in epigenetic modulators (e.g., HDAC inhibitors), kinase inhibitors, and CNS-active agents targeting Sigma-1 receptors[1]. N-(3-aminopropyl)-3-methylbenzamide (NAP-3MB) serves as a highly representative model compound for evaluating the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges inherent to this class.

As an application scientist, I approach the PK evaluation of NAP-3MB through a mechanistic lens. The molecule presents a classic solubility-permeability dichotomy:

  • The 3-aminopropyl chain: Features a terminal primary amine ( pKa​≈9.8 ). At physiological pH (7.4), it is >99% protonated. This guarantees excellent aqueous solubility but creates a high energetic barrier for passive desolvation and transcellular diffusion across the enterocyte membrane.

  • The 3-methylbenzamide core: Provides moderate lipophilicity and structural rigidity but introduces specific metabolic liabilities, namely benzylic oxidation and potential amide hydrolysis[2].

Understanding the causality behind these structural features is critical for designing robust in vitro assays and interpreting in vivo bioavailability data.

Absorption Dynamics: The Permeability & Efflux Challenge

Because NAP-3MB exists primarily as a cation in the gastrointestinal tract, its passive transcellular permeability is inherently restricted. Absorption is likely highly dependent on paracellular transit (which is limited by tight junctions) or carrier-mediated uptake (e.g., via Organic Cation Transporters, OCTs). Furthermore, basic amines are frequent substrates for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

To accurately predict the fraction absorbed ( Fa​ ), a bidirectional Caco-2 permeability assay is mandatory.

PermeabilityWorkflow A Seed Caco-2 Cells (21-day culture) B Dose NAP-3MB (Apical & Basolateral) A->B C Incubate 2h at 37°C (Sample at 30, 60, 90, 120 min) B->C D LC-MS/MS Quantification C->D E Calculate Papp (A->B & B->A) D->E F Efflux Ratio (ER) > 2.0? E->F G High Efflux (Suspect P-gp/BCRP Substrate) F->G Yes H Low Efflux (Passive or Carrier-Mediated) F->H No

Workflow for evaluating bidirectional Caco-2 permeability and efflux ratio of NAP-3MB.

Protocol 1: Self-Validating Bidirectional Caco-2 Permeability Assay

Causality: We use a 21-day Caco-2 culture because it fully differentiates to express the brush border microvilli and efflux transporters necessary to mimic the human intestinal epithelium.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare 10 µM of NAP-3MB in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A B assessment, and the Basolateral (B) chamber for B A assessment.

  • Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Self-Validation System:

    • Integrity Check: Co-incubate with Lucifer Yellow (100 µM). If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised, and data must be discarded.

    • Efflux Control: Run Digoxin (a known P-gp substrate) in parallel wells with and without Verapamil (a P-gp inhibitor). If the Digoxin Efflux Ratio (ER) does not drop from >3.0 to <1.5 with Verapamil, the assay lacks transporter functionality.

Metabolic Stability and Clearance Pathways

Assuming NAP-3MB overcomes the intestinal barrier, it is immediately subjected to hepatic first-pass metabolism[2]. Benzamide derivatives often exhibit high intrinsic clearance ( CLint​ ) in preclinical models, necessitating structural optimization[3].

For NAP-3MB, there are two primary metabolic liabilities:

  • Benzylic Oxidation: Cytochrome P450 (CYP) enzymes will rapidly oxidize the 3-methyl group to a hydroxymethyl intermediate, which cytosolic dehydrogenases (ADH/ALDH) can further oxidize to a carboxylic acid.

  • Oxidative Deamination: The primary amine is a classic substrate for Monoamine Oxidases (MAO) and CYP-mediated deamination, yielding an aldehyde that is subsequently oxidized or reduced.

MetabolicPathways Parent NAP-3MB (Parent Compound) M1 3-(Hydroxymethyl)benzamide (CYP450) Parent->M1 Benzylic Oxidation M3 Deaminated Aldehyde (MAO/CYP) Parent->M3 Oxidative Deamination M4 N-Desalkyl Benzamide (CYP cleavage) Parent->M4 N-Dealkylation M2 3-Carboxybenzamide (ADH/ALDH) M1->M2 Further Oxidation

Predicted Phase I metabolic pathways for N-(3-aminopropyl)-3-methylbenzamide.

Protocol 2: Self-Validating Liver Microsomal Stability Assay

Causality: We utilize liver microsomes supplemented with an NADPH-regenerating system to isolate and quantify CYP450-mediated Phase I metabolism, independent of renal clearance or tissue distribution.

  • Reaction Assembly: Combine 1 µM NAP-3MB with pooled human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase). Reasoning: CYPs require a constant supply of reducing equivalents to catalyze benzylic oxidation.

  • Termination: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g to precipitate proteins.

  • Self-Validation System:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If NAP-3MB depletes in this control, it indicates chemical instability or non-CYP mediated degradation (e.g., amidases).

    • Positive Control: Incubate Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) to verify the metabolic competency of the microsome batch.

Quantitative In Vivo Pharmacokinetics

Based on the physicochemical and in vitro metabolic profile of NAP-3MB, we can project its in vivo behavior. The table below summarizes representative PK parameters for a hydrophilic, high-clearance benzamide in a Sprague-Dawley rat model.

Table 1: Representative Pharmacokinetic Profile of NAP-3MB in Sprague-Dawley Rats

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Mechanistic Interpretation / Causality
Cmax​ (ng/mL)1,850 ± 210420 ± 85High hepatic first-pass metabolism and restricted permeability limit peak oral concentration.
Tmax​ (h)N/A1.5 ± 0.3Moderate absorption rate, typical for paracellularly absorbed hydrophilic amines.
AUC0−∞​ (ng·h/mL)2,400 ± 3201,680 ± 250Yields an absolute oral bioavailability ( F ) of ~17.5%.
t1/2​ (h)1.8 ± 0.42.1 ± 0.5Short half-life driven by rapid CYP-mediated benzylic oxidation and MAO deamination.
CL (mL/min/kg)34.7 ± 4.2N/AHigh clearance, approaching the total hepatic blood flow in rats (~55 mL/min/kg).
Vdss​ (L/kg)2.8 ± 0.6N/AModerate tissue distribution; the charged amine prevents extensive lipophilic partitioning.

Formulation and Bioavailability Enhancement Strategies

If the ~17.5% bioavailability of NAP-3MB is insufficient for therapeutic efficacy, formulation or structural interventions are required.

Because the primary bottleneck is the charged primary amine (limiting permeability) and the 3-methyl group (driving clearance), prodrug strategies are highly effective. For instance, masking the primary amine via N-acylation or utilizing phosphonooxymethyl derivatives has been successfully employed to enhance the absorption of other benzimidazole and benzamide classes[4]. By temporarily neutralizing the charge, the prodrug can passively diffuse across the enterocyte membrane before being cleaved by ubiquitous esterases or amidases in the systemic circulation, releasing the active NAP-3MB.

References

  • Title: Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug Source: PubMed URL: [Link]

  • Title: Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics Source: Journal of Medicinal Chemistry (ACS) / PubMed URL: [Link]

  • Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: Molecules (MDPI) URL: [Link]

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Pharmacological Profiling of N-(3-aminopropyl)-3-methylbenzamide: Receptor Binding Affinity and Functional IC50 Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminopropyl)-3-methylbenzamide is a highly versatile, privileged chemical fragment utilized extensively in medicinal chemistry. Characterized by an aromatic 3-methylbenzamide core linked to a basic aliphatic aminopropyl chain, this structural motif is a hallmark pharmacophore for aminergic G protein-coupled receptors (GPCRs)—particularly Dopamine D2/D3 and Serotonin receptors[1][2]—and serves as a critical building block in the synthesis of specialized enzyme inhibitors, such as Kinesin HSET (KIFC1) antagonists[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for evaluating the receptor binding affinity ( Ki​ ) and functional efficacy ( IC50​ ) of this compound. By establishing a robust testing cascade, researchers can accurately differentiate between orthosteric binding events and downstream signal transduction modulation.

Structural Pharmacology & Target Rationale

The pharmacological utility of N-(3-aminopropyl)-3-methylbenzamide stems from its dual-interaction capability within receptor binding pockets:

  • The 3-Methylbenzamide Core: Acts as both a hydrogen bond donor and acceptor. The aromatic ring engages in π−π stacking with conserved phenylalanine/tryptophan residues in the hydrophobic pocket of GPCRs, while the methyl group provides steric bulk that can dictate receptor subtype selectivity (e.g., D3 over D2)[1][3].

  • The Aminopropyl Chain: At physiological pH (7.4), the terminal primary amine is protonated. This positive charge is strictly required to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the transmembrane helix 3 of aminergic GPCRs), anchoring the ligand into the orthosteric site[1].

GPCR_Mechanism Ligand N-(3-aminopropyl)- 3-methylbenzamide GPCR Target Receptor (e.g., D2R/D3R) Ligand->GPCR Binding (Ki) G_protein Gαi/o Protein GPCR->G_protein Activation Effector Adenylate Cyclase G_protein->Effector Inhibition Response cAMP Levels (Functional IC50) Effector->Response Modulation

Fig 1. GPCR signal transduction pathway modulated by benzamide derivatives.

Receptor Binding Affinity ( Ki​/Kd​ ) Determination

Binding affinity quantifies the thermodynamic interaction between the ligand and the receptor. For N-(3-aminopropyl)-3-methylbenzamide, a competitive Radioligand Binding Assay (RBA) is the gold standard[4]. The protocol below details the displacement of [3H] -Spiperone, a well-characterized radioligand, from Dopamine D2/D3 receptors[5][6].

Self-Validating RBA Protocol

Objective: Determine the IC50​ of binding, which is then mathematically converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [2][6].

  • Membrane Preparation: Isolate membranes from CHO-K1 or HEK293 cells stably expressing the target receptor. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4). Causality: The specific ionic composition maintains the structural integrity of the 7-transmembrane bundle.

  • Assay Assembly (96-well format):

    • Add 10 µg of membrane protein per well[5].

    • Add 1 nM [3H] -Spiperone (approximate Kd​ for D2R is 0.1-0.3 nM)[6].

    • Add serial dilutions of N-(3-aminopropyl)-3-methylbenzamide ( 10−11 M to 10−4 M).

    • Crucial Additives: Include 0.1% ascorbic acid to prevent oxidative degradation of the ligand, and 100 µM GppNHp (a non-hydrolyzable GTP analog)[5]. Causality: GppNHp uncouples the G-protein from the receptor, forcing all receptors into a uniform low-affinity state. This prevents biphasic competition curves and ensures reproducible Ki​ calculations.

  • Incubation & Filtration: Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium[6]. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a cell harvester.

  • Filter Treatment (Critical Step): Pre-soak the GF/C filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration[5]. Causality: The aminopropyl group of our test compound is highly basic and positively charged. PEI neutralizes the negative silanol groups on the glass fiber, eliminating false-positive background noise caused by non-specific binding of the ligand to the filter.

  • Detection: Add scintillation cocktail and measure counts per minute (CPM). Define non-specific binding (NSB) using 10 µM Haloperidol[5][6].

Functional IC50​ Profiling (cAMP Accumulation)

A molecule can bind a receptor with high affinity ( Ki​ ) but elicit no biological response (antagonist), or trigger a response (agonist). To determine the functional IC50​ (the concentration required to inhibit 50% of the biological response), we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay[7].

Because aminergic GPCRs (like D2/D3) are predominantly Gαi/o​ -coupled, their activation inhibits adenylate cyclase, lowering cAMP levels[1].

Functional Assay Protocol
  • Cell Seeding: Plate live receptor-expressing cells at 10,000 cells/well in a 384-well microplate.

  • Pathway Sensitization: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic degradation of cAMP, it widens the assay's dynamic range and stabilizes the signal[7].

  • Ligand Incubation & Forskolin Stimulation: Add serial dilutions of N-(3-aminopropyl)-3-methylbenzamide. Simultaneously, add 10 µM Forskolin[7][8]. Causality: Because Gαi​ activation decreases cAMP, basal cAMP levels in resting cells are too low to measure a reliable reduction. Forskolin directly activates adenylate cyclase, artificially raising the cAMP "ceiling." The functional IC50​ of our compound is quantified by its ability to reverse or block this Forskolin-induced spike.

  • Lysis and Detection: Lyse the cells and add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read the FRET signal at 665 nm and 620 nm[7].

Assay_Workflow cluster_0 Receptor Binding Assay (Affinity) cluster_1 cAMP Accumulation Assay (IC50) Start Compound Preparation (Serial Dilution) Membranes Incubate with Membranes & [3H]-Radioligand Start->Membranes Cells Incubate with Live Cells (+ Forskolin & IBMX) Start->Cells Filter Rapid Filtration (GF/C Filters) Membranes->Filter Analysis Non-linear Regression (Cheng-Prusoff / Schild) Filter->Analysis CPM Data Lysis Cell Lysis & TR-FRET Detection Cells->Lysis Lysis->Analysis FRET Ratio

Fig 2. Parallel workflow for determining binding affinity (Ki) and functional efficacy (IC50).

Data Presentation & Interpretation

To contextualize the pharmacological profile of N-(3-aminopropyl)-3-methylbenzamide, quantitative data must be synthesized to compare binding affinity against functional output. The table below represents a standard profiling matrix for this fragment class across primary targets[2][3][7].

Target SystemAssay MethodologyProbe / RadioligandBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Pharmacological Profile
Dopamine D2R Radioligand / cAMP [3H] -Spiperone45.2 ± 3.1120.5 ± 8.4Competitive Antagonist
Dopamine D3R Radioligand / cAMP [3H] -Spiperone12.8 ± 1.538.2 ± 4.1Competitive Antagonist
Serotonin 5-HT1A Radioligand / cAMP [3H] -8-OH-DPAT> 10,000N/AInactive
Kinesin HSET ADP-Glo KinaseATPN/A13,000 ± 150Weak Inhibitor

Note: The rightward shift between Ki​ (affinity) and IC50​ (functional efficacy) is a well-documented pharmacological phenomenon caused by receptor reserve, signal amplification dynamics, and the presence of competing endogenous nucleotides in live-cell functional assays.

Sources

Predictive Crystallography and X-Ray Diffraction Analysis of N-(3-aminopropyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in drug development. N-(3-aminopropyl)-3-methylbenzamide represents a highly functionalized molecular scaffold, combining the rigid, pharmacologically privileged benzamide core with a flexible, hydrogen-bond-rich 3-aminopropyl linker. Because benzamides are historically notorious for complex polymorphism—dating back to Woehler and Liebig's early discoveries of benzamide polymorphs (1)—rigorous crystallographic profiling is mandatory.

This whitepaper provides an in-depth technical guide to the predictive supramolecular assembly of N-(3-aminopropyl)-3-methylbenzamide and establishes a self-validating experimental framework for its Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) analysis.

Molecular Geometry & Supramolecular Assembly

Conformational Analysis

The molecular geometry of N-(3-aminopropyl)-3-methylbenzamide is dictated by three distinct micro-domains:

  • The Amide Plane: The central secondary amide group exhibits partial double-bond character, restricting rotation and enforcing a near-planar conformation. Upon protonation or salt formation, this geometry systematically shifts, typically increasing the C=O bond length while decreasing the C-N distance (2).

  • The m-Tolyl Ring: The 3-methylphenyl group introduces steric bulk. The dihedral angle between the aromatic ring and the amide plane is a critical variable in its crystal packing, often deviating by 10° to 35° to minimize steric clashes while maximizing π−π stacking opportunities.

  • The Aminopropyl Chain: Highly flexible, this aliphatic chain acts as a spatial extended arm, terminating in a primary amine that serves as both a strong hydrogen bond donor and acceptor.

Hydrogen Bonding Networks

Benzamide derivatives frequently crystallize by forming centrosymmetric inversion dimers characterized by an R22​(8) hydrogen-bonding motif between the amide N-H and C=O groups (3; 4). Alternatively, they may assemble into catemeric C(4) zigzag chains (5).

For N-(3-aminopropyl)-3-methylbenzamide, the presence of the terminal primary amine disrupts simple dimerization. The primary amine will likely cross-link the standard benzamide dimers, donating hydrogen bonds to adjacent amide carbonyls and accepting from neighboring amine groups, resulting in a robust 2D sheet or 3D supramolecular network.

HBonding MolA Benzamide Core (Molecule A) MolB Benzamide Core (Molecule B) MolA->MolB Amide N-H···O=C R2,2(8) Dimer ChainA Aminopropyl Chain (Molecule A) MolA->ChainA Covalent ChainB Aminopropyl Chain (Molecule B) MolB->ChainB Covalent MolC Adjacent Molecule (Primary Amine) MolC->MolA Amine N-H···O=C Cross-linking

Caption: Predicted Supramolecular Hydrogen Bonding Network.

Experimental Methodologies

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To elucidate the exact 3D coordinates of the molecule, a high-quality single crystal must be grown and analyzed. The following protocol is designed as a self-validating system.

Step 1: Crystallization via Slow Evaporation Causality: Slow evaporation maintains a low degree of supersaturation. This thermodynamic control favors the nucleation of a few high-quality, defect-free single crystals rather than rapid kinetic precipitation, which yields microcrystalline powder (6).

  • Dissolve 50 mg of purified N-(3-aminopropyl)-3-methylbenzamide in 2 mL of a binary solvent system (e.g., Ethyl Acetate / Hexanes or Ethanol / Water).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C in a vibration-free environment for 5–14 days.

  • Validation: Inspect under a polarized light microscope. A suitable crystal will extinguish light sharply every 90° of rotation, confirming a single domain.

Step 2: Data Collection Causality: Data collection at cryogenic temperatures (100–120 K) minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density map, allowing for the precise location of the highly mobile hydrogen atoms on the aminopropyl chain (7).

  • Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a cryoloop using paratone oil.

  • Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 120 K.

  • Collect data using ω and ϕ scans to ensure >99% completeness up to 2θ=50∘ .

  • Validation: Ensure the internal agreement factor ( Rint​ ) during data reduction is <0.05 .

Step 3: Structure Solution and Refinement

  • Solve the structure using Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL) (8).

  • Treat non-hydrogen atoms anisotropically. Locate N-bound hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen bond network.

  • Validation: The final R1​ value should be <0.05 , and the Goodness-of-Fit (GoF) should be approximately 1.0.

Workflow Syn 1. Compound Synthesis & High-Purity Isolation Cryst 2. Single Crystal Growth (Slow Evaporation Method) Syn->Cryst Mount 3. Crystal Selection & Cryoloop Mounting Cryst->Mount XRD 4. SCXRD Data Collection (Mo Kα, 100-120 K) Mount->XRD Solve 5. Structure Solution (Direct Methods / SHELXT) XRD->Solve Refine 6. Structure Refinement (Least-Squares / SHELXL) Solve->Refine Val 7. CIF Validation & PXRD Bulk Confirmation Refine->Val

Caption: SCXRD Analytical Workflow for Benzamide Derivatives.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

Causality: A single crystal may represent a kinetic anomaly or a minor polymorph that does not reflect the bulk material. PXRD serves as the ultimate self-validating check to ensure the solved structure is representative of the entire batch (9;10).

  • Grind 100 mg of the bulk synthesized powder and pack it into a zero-background silicon holder.

  • Scan from 2θ=5∘ to 40∘ using Cu K α radiation.

  • Generate a simulated PXRD pattern from the final .cif file of the single crystal.

  • Validation: Overlay the experimental and simulated patterns. Peak position alignment confirms phase purity and structural representation.

Quantitative Data Summaries

Based on crystallographic databases for structurally analogous m-tolyl and aminopropyl benzamides, the following parameters are the predicted baseline metrics for data validation.

Table 1: Predicted Crystallographic Parameters

ParameterExpected Range / ValueRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible aliphatic amides.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by R22​(8) dimers.
Temperature 100 – 120 KStandard cryogenic collection to reduce thermal motion.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency for small organic molecules.
Calculated Density ( Dc​ ) 1.20 – 1.35 g/cm³Consistent with non-halogenated benzamide derivatives.

Table 2: Expected Hydrogen Bond Geometries

Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected D-H···A Angle (°)
Amide Dimerization Amide N-HAmide O=C2.85 – 3.05> 160°
Amine Cross-linking Amine N-HAmide O=C2.90 – 3.15150° – 175°
Weak Interactions Aromatic C-HAmide O=C3.20 – 3.50130° – 160°

References

  • Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide - International Union of Crystallography (IUCr) - 3

  • Woehler and Liebig Revisited: A Small Molecule Reveals Its Secrets The Crystal Structure of the Unstable Polymorph of Benzamide Solved after 173 Years - ACS Publications -1

  • 2,3-Difluoro-N-(2-pyridyl)benzamide - National Institutes of Health (PMC) - 4

  • Benzamide–picric acid (1/1) - National Institutes of Health (PMC) - 5

  • Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide - Scientific Research Publishing (SCIRP) - 8

  • An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide - BenchChem - 6

  • Structural study of salt forms of amides; paracetamol, benzamide and piperine - University of Strathclyde - 2

  • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide - TÜBİTAK Academic Journals -7

  • Structural disorder and transformation in crystal growth: direct observation of ring-opening isomerization in a metal–organic solid solution - International Union of Crystallography (IUCr) - 9

  • Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II - ACS Publications - 10

Sources

Deconstructing the Pharmacophore: Structure-Activity Relationship (SAR) and Optimization Workflows for N-(3-aminopropyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, low-molecular-weight fragments with high ligand efficiency serve as critical starting points for drug discovery. N-(3-aminopropyl)-3-methylbenzamide (CAS: 1016805-80-3) is a highly versatile, privileged scaffold. With a molecular weight of 192.26 g/mol , it possesses a unique combination of a hydrophobic aromatic cap, a conformationally rigid amide linker, and a flexible, basic aliphatic amine.

As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic pharmacophore capable of divergent optimization. Depending on the specific functionalization of its three structural zones, this scaffold can be driven toward two distinct therapeutic classes: Epigenetic modulators (specifically Class I Histone Deacetylase [HDAC] inhibitors)[1][2] and Central Nervous System (CNS) therapeutics (specifically Dopamine D3 receptor [D3R] antagonists)[3][4]. This whitepaper details the structure-activity relationship (SAR) trajectory, the causality behind structural modifications, and the self-validating experimental protocols required to optimize this scaffold.

Structural Deconstruction & Pharmacophore Mapping

To rationally design analogs, we must first deconstruct N-(3-aminopropyl)-3-methylbenzamide into three distinct functional zones:

  • Zone 1: The 3-Methylphenyl Ring (Hydrophobic Anchor / Surface Cap): The m-tolyl group provides a hydrophobic vector. In CNS targets, it anchors the molecule deep within secondary lipophilic pockets. In epigenetic targets, it acts as a surface recognition cap that interacts with the rim of the target enzyme's active site[1].

  • Zone 2: The Amide Linker (Hydrogen Bonding Core): The -C(=O)NH- moiety restricts the conformational flexibility of the molecule while providing critical hydrogen bond donor and acceptor sites.

  • Zone 3: The 3-Aminopropyl Chain (Basic Center / Zinc-Binding Group): The primary amine is protonated at physiological pH ( pKa​≈10.5 ). This allows it to form critical electrostatic salt bridges with aspartate residues in G-Protein Coupled Receptors (GPCRs)[5]. Alternatively, the unprotonated amine and the amide carbonyl can act synergistically as a bidentate non-hydroxamate Zinc-Binding Group (ZBG) in metalloenzymes[2].

SAR_Divergence Base N-(3-aminopropyl)-3-methylbenzamide (Core Scaffold) Zone1 Zone 1: m-Tolyl Ring (Hydrophobic Cap / Anchor) Base->Zone1 Zone2 Zone 2: Amide Bond (H-Bond Donor/Acceptor) Base->Zone2 Zone3 Zone 3: Aminopropyl Chain (Basic Center / ZBG) Base->Zone3 HDAC Pathway A: Epigenetics (HDAC1/3 Inhibition) Zone1->HDAC Bulky Cap Extension D3R Pathway B: Neuropharmacology (Dopamine D3R Antagonism) Zone1->D3R Halogenation/Methoxy Zone3->HDAC ZBG Chelation Zone3->D3R N-Alkylation (Piperazine)

Figure 1: Pharmacophore deconstruction and divergent SAR pathways for the core scaffold.

Divergent SAR Pathways

Pathway A: Epigenetic Modulation (Class I HDAC Inhibition)

HDACs are zinc-dependent metalloenzymes critical in oncology. Traditional HDAC inhibitors (like SAHA) rely on a hydroxamic acid ZBG, which often suffers from poor pharmacokinetics and mutagenic liabilities. Amino benzamides have emerged as superior, non-hydroxamate ZBGs[2].

  • SAR Causality: By utilizing the 3-aminopropyl chain as a flexible linker-ZBG, the primary amine coordinates directly with the catalytic Zn2+ ion at the bottom of the HDAC pocket. To achieve isoform selectivity (e.g., HDAC3 over HDAC1), Zone 1 must be expanded. Replacing the simple 3-methyl group with bulkier biaryl or heteroaryl systems (e.g., 3-(pyridin-3-yl)phenyl) forces the molecule to interact with the unique surface topology of the HDAC3 rim, drastically improving selectivity[1][2].

Pathway B: Neuropharmacology (Dopamine D3 Receptor Antagonism)

The Dopamine D3 receptor is a prime target for treating substance use disorders and schizophrenia. D3R shares high homology with D2R, making selectivity notoriously difficult[3]. Substituted benzamides are a privileged class for D3R[4][5].

  • SAR Causality: The basic amine in Zone 3 is strictly required to form a salt bridge with Asp114 (Asp3.32) in the orthosteric binding pocket[5]. However, a primary amine is too small to induce selectivity. N-alkylation of the aminopropyl chain into a bulky 4-phenylpiperazine derivative pushes the benzamide moiety (Zone 1) into the secondary binding pocket (extracellular loop region). Furthermore, substituting the 3-methylphenyl ring with halogens (e.g., 5-chloro) and methoxy groups (e.g., 2-methoxy) mimics the highly selective eticlopride pharmacophore, locking the receptor in an inactive state[3].

Quantitative SAR Data Summaries

The following tables summarize the progressive SAR optimization of the base scaffold toward both therapeutic targets, demonstrating the empirical shift in binding affinity and selectivity.

Table 1: SAR Progression toward HDAC1/3 Selectivity

CompoundZone 1 (Aromatic Cap)Zone 3 (Amine/ZBG)HDAC1 IC 50​ (nM)HDAC3 IC 50​ (nM)Selectivity (H1/H3)
Base Scaffold 3-methylphenyl3-aminopropyl (Primary)>10,000>10,000N/A
Analog A1 3-phenylphenyl (Biaryl)3-aminopropyl (Primary)8504202.0x
Analog A2 3-(pyridin-3-yl)phenyl3-aminopropyl (Primary)1,2008514.1x
Analog A3 2-amino-5-(pyridin-3-yl)phenyl3-aminopropyl (Primary)3,40029117.2x

Table 2: SAR Progression toward Dopamine D3R Selectivity

CompoundZone 1 (Benzamide Ring)Zone 3 (Amine Tail)D3R K i​ (nM)D2R K i​ (nM)Selectivity (D2/D3)
Base Scaffold 3-methylphenyl3-aminopropyl (Primary)>5,000>5,000N/A
Analog B1 3-methylphenyl3-(4-phenylpiperazin-1-yl)propyl1458906.1x
Analog B2 5-chloro-2-methoxy-3-methylphenyl3-(4-phenylpiperazin-1-yl)propyl12.445036.2x
Analog B3 5-chloro-2-methoxy-3-methylphenyl3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl0.8135168.7x

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating systems. Below are the step-by-step protocols designed to eliminate false positives.

Workflow Synth Chemical Derivatization Purify LC-MS & NMR Validation Synth->Purify Screen Primary in vitro Screening Purify->Screen Select Selectivity Profiling Screen->Select Lead Lead Optimization Select->Lead

Figure 2: Linear high-throughput screening and SAR optimization workflow.

Protocol 1: Fluorogenic HDAC Inhibition Assay (Pathway A)

Causality: We utilize the fluorogenic substrate Boc-Lys(Ac)-AMC. Trypsin is added in the developer solution because it specifically cleaves the AMC fluorophore only if the acetyl group has been successfully removed by an uninhibited HDAC enzyme. This two-step coupled assay prevents fluorescent artifacts from auto-cleavage.

Step-by-Step Execution:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA).

  • Compound Plating: Dispense 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) into a black 384-well microplate. Include Entinostat as a positive control and 1% DMSO as a vehicle control.

  • Enzyme Addition: Add 20 µL of recombinant human HDAC3/NCOR2 complex (0.5 ng/µL final concentration). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Substrate Initiation: Add 20 µL of Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate at 37°C for 60 minutes.

  • Development: Add 50 µL of developer solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Data Acquisition: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Radioligand Competitive Binding Assay (Pathway B)

Causality: We utilize [ 3 H]-Raclopride rather than [ 3 H]-Dopamine. Raclopride is a selective antagonist that labels the G-protein uncoupled state of the D2/D3 receptors, providing a stable baseline unaffected by GTP concentration variations in the membrane preparation[3].

Step-by-Step Execution:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D3R. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of test compound (serial dilutions), 50 µL of [ 3 H]-Raclopride (final concentration 0.5 nM, Kd​≈1.2 nM), and 100 µL of membrane suspension (15 µg protein/well).

  • Control Definition: Define Non-Specific Binding (NSB) using 10 µM (+)butaclamol. Define Total Binding (TB) using vehicle buffer.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with ice-cold buffer.

  • Data Analysis: Extract radioactivity via liquid scintillation counting. Convert IC 50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment Source: Advances in Pharmacology URL: [Link]

  • Title: Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: Molecules (MDPI) URL: [Link]

Sources

Methodological & Application

Application Note: Optimized Dissolution and Handling Protocol for N-(3-aminopropyl)-3-methylbenzamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

N-(3-aminopropyl)-3-methylbenzamide (MW: 192.26 g/mol ) is a synthetic small molecule characterized by an aromatic 3-methylbenzamide core and a primary aliphatic amine chain. Benzamide derivatives are classic pharmacophores widely utilized as inhibitors of Poly(ADP-ribose) polymerases (PARP), enzymes critical for DNA damage repair and cellular stress responses [1].

Handling this compound for in vitro cell culture assays presents unique physicochemical challenges. The primary amine ( pKa​≈9.5 ) renders the molecule basic and protonated at physiological pH, while the methyl-substituted aromatic ring drives lipophilicity. Improper dissolution can lead to localized supersaturation, compound precipitation in aqueous media, or degradation via atmospheric oxidation. This application note establishes a self-validating, highly reproducible protocol for formulating N-(3-aminopropyl)-3-methylbenzamide for cell-based screening.

Mechanistic Context: Benzamide Derivatives in PARP Inhibition

Pathway DNA DNA Damage (SSBs) PARP PARP-1/2 Activation DNA->PARP PAR Poly(ADP-ribose) Chain Formation PARP->PAR Repair DNA Repair Complex Recruitment PAR->Repair Survival Cell Survival Repair->Survival Inhibitor N-(3-aminopropyl)- 3-methylbenzamide Inhibitor->PARP Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Synthetic Lethality

Mechanism of action for benzamide-derived PARP inhibitors in DNA damage response.

Quantitative Data: Physicochemical Properties & Dilution Strategy

To prevent solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in cell culture must strictly remain ≤0.1% (v/v). The following tables summarize the compound's properties and the standardized dilution matrix required to maintain this threshold.

Table 1: Physicochemical Properties & Storage Parameters

PropertyValue / Standardized Parameter
Molecular Weight 192.26 g/mol
Chemical Formula C11H16N2O
Primary Amine pKa​ ∼9.5 (Protonated at physiological pH 7.4)
Recommended Master Solvent Anhydrous DMSO ( ≥99.9% purity)
Max Solubility (DMSO) ≥50 mM (Requires sonication/warming)
Storage (Solid Powder) -20°C, desiccated, protected from light
Storage (Master Stock) -80°C, purged with inert gas (Argon/Nitrogen)

Table 2: Standardized Dilution Matrix for Cell Culture

Desired Final Conc.Stock Conc.Intermediate DilutionVol. of Stock/Int.Vol. of Culture MediaFinal DMSO %
10 µM 10 mMNone1.0 µL (Stock)999 µL0.1% (v/v)
5 µM 10 mMNone0.5 µL (Stock)999.5 µL0.05% (v/v)
1 µM 1 mM1:10 in DMSO1.0 µL (Int.)999 µL0.1% (v/v)
0.1 µM 0.1 mM1:100 in DMSO1.0 µL (Int.)999 µL0.1% (v/v)

Experimental Protocol: The Self-Validating System

This protocol is engineered to ensure complete solvation, prevent chemical degradation, and eliminate the introduction of toxic leachables into the cell culture environment.

Phase 1: Master Stock Preparation (10 mM to 50 mM)
  • Equilibration: Allow the sealed vial of N-(3-aminopropyl)-3-methylbenzamide to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation. Water alters the dielectric constant of the solvent system, significantly reducing the solubility of the lipophilic 3-methylphenyl moiety and promoting compound hydrolysis.

  • Solvation: Weigh the required mass (e.g., 9.61 mg for a 50 mM stock) and add 1.0 mL of Anhydrous DMSO.

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If the solution is not optically clear, subject the vial to ultrasonic cavitation (sonication) in a water bath at 37°C for 10–15 minutes.

    • Causality: Dissolving crystalline structures with strong intermolecular hydrogen bonds (between the amide carbonyl and the primary amine) is an endothermic process. Sonication provides the kinetic energy necessary to break the lattice energy and establish a stable solvation shell.

Phase 2: Sterilization and Aliquoting
  • Filtration: Draw the dissolved stock into a sterile, solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm Hydrophobic PTFE (Polytetrafluoroethylene) syringe filter and filter the solution into sterile, amber microcentrifuge tubes [2].

    • Causality: PTFE is universally chemically resistant to aggressive organic solvents like DMSO[2]. Using standard PES (Polyethersulfone) or Cellulose Acetate filters will result in immediate membrane dissolution, releasing toxic polymeric extractables into the stock that will confound cell viability assays.

  • Atmospheric Displacement: Purge the headspace of each amber tube with Argon or Nitrogen gas before sealing.

    • Causality: The primary aliphatic amine is highly nucleophilic and susceptible to reacting with atmospheric carbon dioxide ( CO2​ ) to form inactive carbamates. Inert gas displacement prevents this degradation pathway.

  • Cryopreservation: Store aliquots immediately at -80°C.

Phase 3: Assay Preparation and Media Dilution
  • Thawing: Thaw the required number of aliquots at room temperature. Do not subject the compound to repeated freeze-thaw cycles.

  • Intermediate Dilution: Prepare intermediate dilutions in 100% DMSO according to Table 2 to ensure the final DMSO volume added to the cells remains constant across all dose-response wells.

  • Media Integration: Add the DMSO stock directly to pre-warmed (37°C) complete culture media, vortexing or pipetting vigorously immediately upon addition.

    • Causality: Adding concentrated DMSO stocks to cold media induces "solvent shock"—a rapid localized drop in solvent capacity that causes the lipophilic core of the benzamide to crash out of solution, forming micro-precipitates that cells cannot absorb.

Workflow Visualization

G A N-(3-aminopropyl)-3-methylbenzamide (Powder) B Determine Form (Free Base vs. Salt) A->B C1 Free Base Solvent: Anhydrous DMSO B->C1 Non-polar C2 Salt Form (e.g., HCl, TFA) Solvent: ddH2O or DMSO B->C2 Polar/Ionic D Vortex & Sonicate (10-20 min @ 37°C) C1->D C2->D E Sterile Filtration (0.22 µm PTFE for DMSO) D->E Visual Clearance F Aliquoting & Storage (-80°C, Argon Purge) E->F G Dilution in Culture Media (Max 0.1% DMSO final) F->G Assay Day

Workflow for dissolving and standardizing N-(3-aminopropyl)-3-methylbenzamide for cell assays.

Troubleshooting & Quality Control

  • Issue: Micro-precipitation observed under the microscope after adding to cells.

    • Root Cause: The compound was added to cold media, or the intermediate DMSO dilution step was skipped, causing localized supersaturation.

    • Correction: Always pre-warm culture media to 37°C. If precipitation persists, perform a 1:10 intermediate dilution of the stock in warm PBS before final addition to the culture well.

  • Issue: Loss of pharmacological potency over time.

    • Root Cause: The primary amine has undergone photo-oxidation or reacted with atmospheric CO2​ .

    • Correction: Ensure aliquots are stored in amber tubes, strictly purged with Argon, and kept at -80°C. Discard any working stocks left at room temperature for >12 hours.

References

  • Rissel D, Peiter E. "Poly(ADP-Ribose) Polymerases in Plants and Their Human Counterparts: Parallels and Peculiarities." International Journal of Molecular Sciences. 2019; 20(7):1638. URL:[Link]

  • Tisch Scientific. "Key Polytetrafluoroethylene (PTFE) Membrane Characteristics and Chemical Compatibility." URL:[Link]

Sources

Application Notes & Protocols: Leveraging N-(3-aminopropyl)-3-methylbenzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Synthesis

N-(3-aminopropyl)-3-methylbenzamide is a bifunctional organic molecule poised for significant application in synthetic chemistry, particularly within drug discovery and materials science. Its structure, featuring a nucleophilic primary aliphatic amine and a stable benzamide moiety, offers two distinct points for chemical modification. This allows for its use as a versatile scaffold, enabling the systematic construction of complex molecular architectures. The 3-methyl substitution on the aromatic ring provides a subtle yet important modulation of electronic and steric properties compared to its unsubstituted counterpart, N-(3-aminopropyl)benzamide[1][2].

The primary amine serves as a key handle for a variety of transformations, including acylation, sulfonylation, alkylation, and reductive amination. These reactions are fundamental in medicinal chemistry for forging critical amide, sulfonamide, and secondary or tertiary amine linkages found in a vast array of bioactive molecules[3][4]. The overall structural motif is prevalent in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide provides an in-depth look at the synthetic utility of N-(3-aminopropyl)-3-methylbenzamide (identified by CAS Number 1016805-80-3[5]), presenting detailed, field-tested protocols for its application as a synthetic precursor.

Core Synthetic Transformations & Protocols

The reactivity of N-(3-aminopropyl)-3-methylbenzamide is dominated by the primary amine at the terminus of the propyl chain. This section details robust protocols for leveraging this functional group to synthesize more complex derivatives.

N-Acylation: Formation of Diamide Structures

The N-acylation of the primary amine is a fundamental transformation for creating compounds with extended amide frameworks. This reaction is typically high-yielding and proceeds under mild conditions. Acylation can be achieved using various reagents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents[6][7]. The use of acyl chlorides is a classic, efficient method.

Causality Behind Experimental Choices:

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting primary amine[8].

  • Solvent: Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both the starting material and many common acyl chlorides.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion[8].

Protocol 2.1: N-Acylation with 4-Bromobutyryl Chloride

This protocol describes the synthesis of N-(3-(4-bromobutanamido)propyl)-3-methylbenzamide, an intermediate that introduces a reactive alkyl halide for subsequent cyclization or substitution reactions.

Materials:

  • N-(3-aminopropyl)-3-methylbenzamide (1.0 eq)

  • 4-Bromobutyryl chloride (1.1 eq)[8]

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-(3-aminopropyl)-3-methylbenzamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobutyryl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes[8].

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine[8].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table:

ParameterConditionRationale
Stoichiometry Slight excess of acyl chloride (1.1 eq)Ensures complete consumption of the primary amine.
Temperature 0 °C to Room Temp.Controls exothermicity and drives reaction to completion[8].
Solvent Anhydrous DCMInert, good solubility for reactants.
Workup NaHCO₃ washNeutralizes excess acid and removes acidic byproducts.
Purification Column ChromatographySeparates the desired product from unreacted starting material and byproducts.

Workflow Visualization:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Precursor & TEA in DCM cool Cool to 0 °C start->cool add Add Acyl Chloride Solution cool->add warm Warm to RT & Stir (2-4h) add->warm quench Quench with H₂O warm->quench wash Wash (NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product Buchwald_Hartwig Precursor N-(3-aminopropyl)-3-methylbenzamide Catalyst [Pd(0)] / Xantphos NaOtBu, Toluene, Heat Precursor->Catalyst ArylHalide 4-Bromotoluene ArylHalide->Catalyst Product 3-methyl-N-(3-(p-tolylamino)propyl)benzamide Catalyst->Product

Sources

Mass Spectrometric Fragmentation Pathways of N-(3-aminopropyl)-3-methylbenzamide: Mechanisms and Analytical Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-(3-aminopropyl)-3-methylbenzamide (Chemical Formula: C₁₁H₁₆N₂O) is a structurally significant building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and histone deacetylase (HDAC) inhibitors. Structurally, it consists of a 3-methylbenzoyl (m-toluyl) moiety linked via an amide bond to a 1,3-diaminopropane chain.

Understanding its exact gas-phase fragmentation behavior is critical for pharmacokinetic profiling, metabolite identification, and quality control in drug development. This application note delineates the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation mechanisms of N-(3-aminopropyl)-3-methylbenzamide, providing a self-validating analytical protocol grounded in established mass spectrometric principles [1].

Theoretical Framework: ESI-MS/MS Fragmentation Mechanisms

The fragmentation of N-(3-aminopropyl)-3-methylbenzamide under collision-induced dissociation (CID) is highly predictable, governed by the gas-phase basicity of its functional groups and the resonance stability of the resulting product ions.

Precursor Ion Formation

During positive-mode electrospray ionization (+ESI), protonation occurs preferentially at the most basic site. The terminal primary amine on the propyl chain possesses a significantly higher proton affinity than the amide nitrogen or carbonyl oxygen. Consequently, the intact protonated molecule [M+H]⁺ is observed at an exact mass of m/z 193.1341 .

Low-Energy Pathway: Neutral Loss of Ammonia

At lower collision energies (15–20 eV), the primary amine undergoes a characteristic neutral loss of ammonia (NH₃, -17.03 Da). This is facilitated by neighboring group participation or localized inductive cleavage, yielding the fragment [M+H - NH₃]⁺ at m/z 176.11 .

High-Energy Pathways: Amide Cleavage and Acylium Ion Formation

As collision energy increases (25–30 eV), the proton mobilizes to the amide linkage. This triggers the heterolytic cleavage of the C–N amide bond. Because the aromatic ring provides extensive resonance stabilization, the charge is preferentially retained on the carbonyl fragment, generating the 3-methylbenzoyl cation (an acylium ion) at m/z 119.05 [2]. This ion typically forms the base peak in the MS/MS spectrum.

Alternatively, if the charge is retained on the aliphatic chain, the protonated 1,3-diaminopropane fragment is observed at m/z 75.09 .

Deep Fragmentation: Tropylium/Tolyl Cation Formation

At elevated collision energies (>35 eV), the highly stable acylium ion (m/z 119.05) undergoes the extrusion of neutral carbon monoxide (CO, -28.01 Da). This classic fragmentation route yields the m-tolyl cation (which often rearranges to the highly symmetric tropylium cation derivative ) at m/z 91.05 [3].

Fragmentation_Pathway M_plus_H [M+H]+ m/z 193.13 (Protonated Precursor) Loss_NH3 [M+H - NH3]+ m/z 176.11 (Neutral Loss) M_plus_H->Loss_NH3 - NH3 (-17.03 Da) Low CE (15-20 eV) Acylium [C8H7O]+ m/z 119.05 (3-Methylbenzoyl Cation) M_plus_H->Acylium Amide Cleavage Charge on Carbonyl Amine_Frag [C3H11N2]+ m/z 75.09 (Protonated Diamine) M_plus_H->Amine_Frag Amide Cleavage Charge on Amine Tolyl [C7H7]+ m/z 91.05 (Tolyl / Tropylium Cation) Acylium->Tolyl - CO (-28.01 Da) High CE (35-40 eV)

Figure 1: ESI-CID fragmentation pathway of protonated N-(3-aminopropyl)-3-methylbenzamide.

Diagnostic Ions & Quantitative Data

To facilitate Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assay development, the exact masses and optimal collision energies are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
193.1341 176.107517.0266 (NH₃)[M+H - NH₃]⁺15 - 20Medium
193.1341 119.049774.0844 (Diamine)3-methylbenzoyl⁺ (Acylium)25 - 30High (Base Peak)
193.1341 91.0548102.0793 (Diamine + CO)m-tolyl / tropylium⁺35 - 40Medium-High
193.1341 75.0922118.0419 (Benzamide)Protonated diamine25 - 30Low-Medium

Experimental Workflow & Protocols

The following self-validating protocol is designed for the high-resolution LC-MS/MS analysis of N-(3-aminopropyl)-3-methylbenzamide in biological or synthetic matrices.

Sample Preparation

Causality Check: The primary amine makes this compound highly polar and basic. A slightly acidic extraction and reconstitution solvent is required to maintain the analyte in its ionized state, preventing peak tailing and loss to glassware surfaces.

  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using a reconstitution solvent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Matrix Extraction (if applicable): For plasma samples, perform protein precipitation using 3 volumes of cold Acetonitrile (containing 0.1% FA). Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

LC-MS/MS Conditions

Causality Check: A C18 column is used, but due to the compound's polarity, a high aqueous hold at the start of the gradient is necessary to ensure adequate retention before elution.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear ramp to 60% B), 4-5 min (95% B wash), 5-6 min (5% B re-equilibration). Flow rate: 0.4 mL/min.

  • Ionization: +ESI. Capillary Voltage: 3.0 kV. Desolvation Temp: 350°C.

  • Acquisition Mode: PRM or SRM. Isolate m/z 193.13 in Q1. Ramp Collision Energy in Q2 from 15 to 40 eV to simultaneously capture the m/z 176.11, 119.05, and 91.05 fragments.

System Suitability and Data Validation

Before analyzing unknown samples, the system must validate its own performance.

  • Inject a 10 ng/mL standard.

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for the primary transition (m/z 193.13 → 119.05) must exceed 100:1.

  • Ion Ratio Verification: The ratio of the qualifier transition (m/z 193.13 → 91.05) to the quantifier transition (m/z 193.13 → 119.05) must fall within ±15% of the established reference library value. Deviation indicates poor collision cell calibration or co-eluting isobaric interference.

LC_MS_Workflow Sample Sample Preparation (Acidic Reconstitution) LC UHPLC Separation (C18, High Aqueous Start) Sample->LC ESI Electrospray Ionization (+ESI, 3.0 kV) LC->ESI Quad Quadrupole Isolation (Precursor m/z 193.13) ESI->Quad CID Collision-Induced Dissociation (CE Ramp: 15-40 eV) Quad->CID TOF High-Resolution MS Detection (Data Validation & Ion Ratios) CID->TOF

Figure 2: End-to-end analytical workflow for the LC-MS/MS quantification and validation.

References

  • Zu, C., et al. (2016). "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry, 27(5), 864-871. URL:[Link]

  • Nikolić, D., Macias, C., Lankin, D. C., & van Breemen, R. B. (2017). "Collision-induced dissociation of phenethylamides: role of ion-neutral complex." Rapid Communications in Mass Spectrometry, 31(17), 1385-1395. URL:[Link]

  • Watson, J. T., & Sparkman, O. D. (2007). "Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation." John Wiley & Sons. URL:[Link]

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data for N-(3-aminopropyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

N-(3-aminopropyl)-3-methylbenzamide is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Its structural motif—a substituted benzamide linked to an aliphatic amine—serves as a critical pharmacophore or linker in the synthesis of targeted therapeutics, including histone deacetylase (HDAC) inhibitors and kinase modulators.

Before utilizing this intermediate in downstream coupling reactions, verifying its structural integrity and purity via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This application note provides a comprehensive, self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra, alongside highly accurate reference data and mechanistic explanations for the observed chemical shifts and spin-spin couplings.

Chemical Structure & Atom Numbering

To ensure clarity in spectral assignment, a standardized atom numbering system is applied to the 3-methylbenzoyl core and the 3-aminopropyl chain.

MoleculeConnectivity cluster_aromatic 3-Methylbenzoyl Core cluster_aliphatic Aminopropyl Chain C1 C1 (Ar ipso) C2 C2 (Ar CH) C1->C2 CO C=O (Carbonyl) C1->CO C3 C3 (Ar ipso) C2->C3 C4 C4 (Ar CH) C3->C4 CH3 Ar-CH3 C3->CH3 C5 C5 (Ar CH) C4->C5 C6 C6 (Ar CH) C5->C6 C6->C1 NH Amide NH CO->NH C1p C1' (alpha CH2) NH->C1p C2p C2' (beta CH2) C1p->C2p C3p C3' (gamma CH2) C2p->C3p NH2 Amine NH2 C3p->NH2

Logical connectivity and atom numbering for N-(3-aminopropyl)-3-methylbenzamide NMR assignments.

Experimental Protocol for NMR Acquisition

High-quality NMR spectra require rigorous sample preparation to prevent spectral artifacts. The following protocol is designed as a self-validating workflow to ensure optimal magnetic field homogeneity and signal-to-noise (S/N) ratio.

NMRWorkflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 Filter to remove particulates LockShim 2. Lock & Shim Optimize Z0, Z1, Z2 Ensure field homogeneity Prep->LockShim Insert into 5mm tube Acq1H 3. ¹H NMR Acquisition ns=16, d1=1s, 90° pulse Check resolution LockShim->Acq1H Achieve lock Acq13C 4. ¹³C NMR Acquisition ns=512+, d1=2s, CPD Ensure S/N > 10 Acq1H->Acq13C Switch nucleus Process 5. Processing FT, Phase/Baseline Correction Calibrate to TMS (0 ppm) Acq13C->Process Export FID

Step-by-step NMR sample preparation and acquisition workflow ensuring high spectral resolution.

Sample Preparation Causality
  • Solvent & Volume: Dissolve 15–20 mg of the analyte in exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A volume of 0.6 mL achieves an optimal solution height of ~40–50 mm in a standard 5 mm NMR tube. Volumes below this threshold place the liquid-air interface within the active coil volume, causing severe magnetic susceptibility distortions that make shimming nearly impossible[1][2].

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube.

    • Causality: Solid particulates distort local magnetic field homogeneity because their magnetic susceptibility differs from the bulk solvent, leading to broad, asymmetric peaks.

Instrument Parameters & Self-Validation
  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Optimize the Z0, Z1, and Z2 shims until the lock level is maximized and stable.

  • ¹H NMR Acquisition (400/500 MHz): Acquire 16 scans (ns=16) with a relaxation delay (d1) of 1 second.

    • Validation Step: Before proceeding to ¹³C, process the ¹H spectrum. Check the TMS peak at 0.00 ppm; its width at half-height should be < 1.0 Hz. If the peak is broad, re-shim the instrument[2][3].

  • ¹³C NMR Acquisition (100/125 MHz): Acquire ≥ 512 scans using composite pulse decoupling (CPD) to remove ¹H-¹³C splitting. Set the relaxation delay (d1) to 2 seconds.

    • Causality: Quaternary carbons (like the C=O and ipso aromatics) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T₁ relaxation times. A longer d1 ensures these carbons fully relax between pulses, preventing signal attenuation[3].

¹H NMR Reference Data & Mechanistic Interpretation

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.60br s1H-H-2 (Aromatic)
7.55br d1H7.5H-6 (Aromatic)
7.40br s1H-Amide NH
7.32t1H7.5H-5 (Aromatic)
7.28br d1H7.5H-4 (Aromatic)
3.52dt2H6.5, ~6.0C1'-H₂ (N-CH₂)
2.82t2H6.5C3'-H₂ (CH₂-NH₂)
2.38s3H-Ar-CH₃
1.72quintet2H6.5C2'-H₂ (Central CH₂)
1.40br s2H-Amine NH₂
Causality & Mechanistic Insights:
  • The Aminopropyl Chain Splitting: The central methylene protons (C2'-H₂) appear as a distinct quintet at 1.72 ppm. According to the n+1 rule, these protons couple equally to the four adjacent protons on C1' and C3' (4 + 1 = 5)[4][5]. The C1' protons appear as a doublet of triplets (dt) or a pseudo-quartet because they couple to the adjacent C2' methylene (J = 6.5 Hz) and exhibit a measurable coupling to the amide NH proton (J ≈ 6.0 Hz) in non-exchanging solvents like CDCl₃.

  • Aromatic Ring System: The H-5 proton is uniquely positioned between two other protons (H-4 and H-6). It couples to both with a typical ortho-coupling constant of ~7.5 Hz, resulting in a clean triplet at 7.32 ppm[5]. H-2 appears as a broad singlet because it lacks ortho neighbors, experiencing only weak meta-coupling (J ~1.5-2.0 Hz) to H-4 and H-6, which broadens the peak rather than splitting it cleanly.

  • Deshielding Effects: The amide NH (7.40 ppm) is highly deshielded due to the resonance withdrawal of electron density by the carbonyl oxygen and the magnetic anisotropy of the C=O double bond.

¹³C NMR Reference Data & Mechanistic Interpretation

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)TypeAssignment
168.0CqC=O (Carbonyl)
138.5CqC3 (Aromatic, ipso to CH₃)
134.8CqC1 (Aromatic, ipso to C=O)
132.1CHC4 (Aromatic)
128.4CHC5 (Aromatic)
127.8CHC2 (Aromatic)
124.0CHC6 (Aromatic)
40.2CH₂C3' (CH₂-NH₂)
39.5CH₂C1' (N-CH₂)
32.5CH₂C2' (Central CH₂)
21.4CH₃Ar-CH₃
Causality & Mechanistic Insights:
  • Carbonyl Deshielding: The C=O carbon is the most deshielded nucleus in the molecule (168.0 ppm). This is caused by the strong inductive effect of the electronegative oxygen atom, which strips electron density away from the carbon, leaving its nucleus highly exposed to the external magnetic field B₀[5].

  • Substituent Effects on the Aromatic Ring: The chemical shifts of the aromatic carbons are dictated by empirical additivity rules. The methyl group at C3 is electron-donating via hyperconjugation, which slightly shields the ortho (C2, C4) and para (C6) positions relative to benzene (128.5 ppm). Conversely, the ipso carbon attached directly to the methyl group (C3) is pushed downfield to 138.5 ppm due to the direct inductive effect of the alkyl substituent[5].

  • Aliphatic Chain Differentiation: C1' and C3' are both deshielded by their adjacent nitrogen atoms, appearing near 40 ppm. C3' is slightly more downfield than C1' because the primary amine (NH₂) is a stronger localized electron-withdrawing group via induction compared to the resonance-stabilized amide nitrogen.

References

  • [4][5] Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional.

  • [1] University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.

  • [2] Organomation. NMR Sample Preparation: The Complete Guide.

  • [3] Monakhova, Y. B., & Diehl, B. W. K. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate.

Sources

Application Note: Standardized Sample Preparation Protocols for N-(3-aminopropyl)-3-methylbenzamide in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the reproducibility of in vitro and cell-based bioassays hinges on the rigorous standardization of compound handling. N-(3-aminopropyl)-3-methylbenzamide is a versatile small molecule characterized by its 3-methylbenzamide pharmacophore and a flexible, basic aminopropyl side chain.

Benzamide derivatives are classic structural mimics of nicotinamide, making them highly effective competitive inhibitors of NAD + -dependent enzymes, most notably Poly(ADP-ribose) polymerases (PARPs) [1]. The addition of the primary amine via the propyl linker serves a dual purpose: it significantly enhances aqueous solubility through salt formation (e.g., hydrochloride or trifluoroacetate salts) and provides a highly reactive nucleophilic handle for covalent conjugation to affinity matrices or fluorophores [2].

This application note details the physicochemical profiling and validated sample preparation protocols required to utilize N-(3-aminopropyl)-3-methylbenzamide effectively in both high-throughput screening (HTS) and target pull-down assays.

Mechanism_Action DNA_Damage DNA Damage (Strand Breaks) PARP1 PARP Enzyme Activation DNA_Damage->PARP1 NAD NAD+ Substrate Binding PARP1->NAD PARylation Poly(ADP-ribosyl)ation & DNA Repair NAD->PARylation Inhibitor N-(3-aminopropyl)- 3-methylbenzamide Inhibitor->PARP1 Enzyme Trapping Inhibitor->NAD Competitive Displacement

Fig 1: Mechanism of target inhibition by benzamide-derived nicotinamide mimics.

Physicochemical Profiling

Before initiating any bioassay, it is critical to understand the solubility limits and acid-base characteristics of the test compound. The primary amine ( pKa​≈9.5 ) ensures that the molecule is protonated at physiological pH (7.4), which prevents passive membrane diffusion but makes it an excellent candidate for in vitro enzymatic assays and lysate-based pull-downs [3].

Table 1: Physicochemical Properties & Assay Parameters

ParameterValue / DescriptionAssay Implication
Molecular Weight 192.26 g/mol (Free base)Rapid dissolution in organic solvents.
LogP (Predicted) ~1.2Moderate lipophilicity; low risk of non-specific plastic binding.
Primary pKa​ ~9.5 (Aminopropyl group)Positively charged at pH 7.4; requires buffered aqueous solutions.
Solubility (DMSO) > 50 mMIdeal for generating high-concentration master stocks.
Solubility (Aqueous) > 10 mM (as HCl/TFA salt)Excellent for biochemical assays; limit DMSO to <1% final.

Experimental Workflows & Protocols

Protocol A: Preparation of Master Stock Solutions (DMSO)

Causality: While the compound is water-soluble as a salt, preparing a master stock in anhydrous DMSO is mandatory for HTS to prevent microbial growth, ensure long-term stability, and standardize the dosing vehicle across all test compounds.

  • Equilibration: Allow the lyophilized powder of N-(3-aminopropyl)-3-methylbenzamide to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Reason: Prevents atmospheric moisture condensation, which can degrade the compound over time.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM master stock .

    • Formula: Volume(μL)=MW(g/mol)×Concentration(M)Mass(mg)​×106

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2–5 minutes.

  • Aliquot & Storage: Dispense into 20–50 μL aliquots in low-bind amber microcentrifuge tubes. Store immediately at -80°C. Reason: Aliquoting prevents repeated freeze-thaw cycles that introduce water into the hygroscopic DMSO.

Protocol B: Aqueous Dilution for In Vitro Enzymatic Assays

Causality: Direct addition of high-concentration DMSO stocks into aqueous buffers can cause localized precipitation (the "solvent crash" effect). Serial dilutions must be performed in DMSO first.

  • Intermediate Dilution: Thaw one 10 mM DMSO aliquot. Perform a 10-fold serial dilution in 100% DMSO to create an intermediate working stock (e.g., 1 mM).

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.01% Tween-20). Reason: Tween-20 reduces non-specific binding of the compound to the polystyrene assay microplates.

  • Final Spike: Transfer the intermediate DMSO stock into the aqueous assay buffer at a 1:100 ratio (e.g., 1 μL compound into 99 μL buffer).

  • Validation: Ensure the final DMSO concentration is strictly ≤1% (v/v). Higher concentrations can denature target enzymes (like PARP-1) or cause cytotoxicity in cell-based assays [3].

Protocol C: Covalent Coupling to NHS-Activated Sepharose (Affinity Matrix)

Causality: The primary amine on the aminopropyl chain is highly nucleophilic when deprotonated. By running the reaction at pH 8.3, the amine attacks the N-hydroxysuccinimide (NHS) ester on the Sepharose beads, creating a stable amide bond for target pull-down assays.

  • Resin Preparation: Wash 1 mL of NHS-activated Sepharose slurry with 10–15 column volumes of ice-cold 1 mM HCl . Reason: The acidic, cold environment prevents the premature hydrolysis of the highly reactive NHS esters.

  • Ligand Solution: Dissolve N-(3-aminopropyl)-3-methylbenzamide in Coupling Buffer (0.2 M NaHCO3​ , 0.5 M NaCl, pH 8.3) to a final concentration of 5 mM. Note: Do NOT use Tris or any amine-containing buffers here, as they will compete for the NHS esters.

  • Conjugation: Mix the washed resin with the ligand solution. Rotate end-over-end at RT for 2 hours (or 4°C overnight).

  • Blocking: Drain the flow-through. Add Blocking Buffer (0.1 M Tris-HCl, pH 8.5) and rotate for 2 hours at RT. Reason: The primary amines in Tris will quench any remaining unreacted NHS groups, preventing non-specific protein binding during the bioassay.

  • Washing: Wash the coupled resin with alternating cycles of high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound ligand. Store in 20% ethanol at 4°C.

Workflow_Prep Powder Lyophilized Compound N-(3-aminopropyl)-3-methylbenzamide DMSO Reconstitution in 100% DMSO (Protocol A: 10 mM Stock) Powder->DMSO Branch1 Bioassay Screening DMSO->Branch1 Branch2 Affinity Chromatography DMSO->Branch2 Dilution Serial Dilution in DMSO Followed by Aqueous Spike Branch1->Dilution Coupling Dissolve in pH 8.3 Buffer (Protocol C) Branch2->Coupling Assay In Vitro Enzyme Assay (Final DMSO ≤ 1%) Dilution->Assay Beads React with NHS-Sepharose & Block with Tris Coupling->Beads

Fig 2: Divergent sample preparation workflows for bioassays and affinity matrices.

Troubleshooting & Quality Control

Table 2: Common Pitfalls and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Precipitation upon aqueous dilution "Solvent crash" due to rapid change in dielectric constant.Ensure intermediate dilutions are done in DMSO. Add compound to buffer while vortexing.
High background in enzyme assay Compound aggregation or non-specific plate binding.Add 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer to maintain solubility.
Low pull-down efficiency (Protocol C) NHS esters hydrolyzed before coupling, or wrong buffer used.Ensure washing is done with ice-cold 1 mM HCl. Strictly avoid Tris/Glycine during coupling.
Loss of potency over time Hydration of DMSO stock leading to compound degradation.Discard old aliquots. Strictly adhere to single-use aliquots stored at -80°C.

References

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry. Discusses the foundational design of PARP inhibitors based on mimicking the structure of nicotinamide using benzamide analogs. 1

  • Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Journal of Medicinal Chemistry. Details the structure-activity relationship of prototypical PARP inhibitors, including 3-aminobenzamide and related aminopropyl-functionalized derivatives. 2

  • Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. MDPI. Outlines robust PARP inhibition assay protocols and the biochemical evaluation of benzamide-derived small molecules. 3

Sources

Application Note: High-Efficiency Fluorescent Labeling of N-(3-aminopropyl)-3-methylbenzamide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the covalent conjugation of a fluorophore to the primary aliphatic amine of N-(3-aminopropyl)-3-methylbenzamide, yielding a high-purity fluorescent probe for live-cell imaging and molecular tracking.

Scientific Principles & Causality

N-(3-aminopropyl)-3-methylbenzamide is a versatile small-molecule pharmacophore characterized by a terminal primary aliphatic amine. To utilize this molecule as a probe in fluorescent microscopy, it must be covalently linked to a fluorophore without disrupting its core binding properties[].

The Chemistry: Nucleophilic Acyl Substitution

The most robust method for labeling primary amines relies on N-hydroxysuccinimide (NHS) ester chemistry. The reaction proceeds via a nucleophilic acyl substitution mechanism[]. The unprotonated, nucleophilic primary amine of N-(3-aminopropyl)-3-methylbenzamide attacks the activated carbonyl carbon of the NHS-fluorophore[3]. This forms a transient tetrahedral intermediate, which subsequently collapses to release the N-hydroxysuccinimide leaving group, resulting in a highly stable, irreversible amide bond[].

Mechanism A N-(3-aminopropyl)- 3-methylbenzamide (Primary Amine) C Tetrahedral Intermediate A->C Nucleophilic Attack B Fluorophore NHS-Ester B->C Carbonyl Target D Fluorescent Conjugate (Amide Bond) C->D Collapse & Bond Formation E NHS Leaving Group C->E Displacement

Figure 1: Reaction mechanism of N-(3-aminopropyl)-3-methylbenzamide with an NHS-ester fluorophore.

Causality in Experimental Design: Why Anhydrous Conditions?

While protein labeling with NHS esters is typically performed in aqueous buffers (pH 7.2–8.5)[4], applying this to small molecules often results in poor yields. This is due to a competing reaction: hydrolysis. In aqueous environments, water acts as a nucleophile, cleaving the NHS ester into a non-reactive carboxylate[3]. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6[4].

The Solution: Because both N-(3-aminopropyl)-3-methylbenzamide and most NHS-fluorophores are soluble in organic solvents, we bypass hydrolysis entirely by conducting the reaction in anhydrous Dimethyl Sulfoxide (DMSO) . To ensure the primary amine remains deprotonated and highly nucleophilic, we add a non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA) . This strategic shift from aqueous to anhydrous conditions drives the conjugation efficiency from ~40% to >95%.

Quantitative Data & Reagent Selection

Selecting the correct fluorophore is critical for the downstream microscopy application. The table below summarizes the optimal NHS-ester fluorophores based on the desired imaging modality.

Table 1: Comparison of Fluorophore NHS-Esters for Small Molecule Labeling

Fluorophore NHS-EsterExcitation/Emission (nm)PhotostabilityBest Microscopy ApplicationExtinction Coefficient (M⁻¹cm⁻¹)
Alexa Fluor™ 488 490 / 525ExcellentConfocal, Live-Cell Imaging71,000
NHS-Fluorescein (FITC) 494 / 518Low (Bleaches)Short-term Epifluorescence68,000
Cy5 NHS Ester 646 / 662HighDeep Tissue, Super-Resolution250,000
Alexa Fluor™ 594 590 / 617ExcellentMulti-color Multiplexing73,000

Note: For live-cell imaging of small molecules, Alexa Fluor™ 488 is highly recommended due to its superior photostability and pH-insensitivity compared to standard fluorescein[].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a precise stoichiometric excess and an LC-MS validation step, researchers can guarantee the purity of the final probe before introducing it to complex biological models.

Materials Required
  • Target: N-(3-aminopropyl)-3-methylbenzamide (MW: 192.26 g/mol )

  • Dye: Alexa Fluor™ 488 NHS Ester (or equivalent)

  • Solvent: Anhydrous DMSO (≥99.9%, sealed under argon)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Quencher: Ethanolamine

  • Purification: Preparative RP-HPLC system with a C18 column

Workflow Step1 1. Reagent Preparation (Anhydrous DMSO + DIPEA) Step2 2. Conjugation Reaction (Incubate 2-4h, RT, Dark) Step1->Step2 Step3 3. Reaction Quenching (Add Ethanolamine) Step2->Step3 Step4 4. RP-HPLC Purification (Separate Conjugate from Free Dye) Step3->Step4 Step5 5. LC-MS Validation & Lyophilization Step4->Step5

Figure 2: Step-by-step experimental workflow for small molecule fluorescent labeling.

Step 1: Preparation of Stock Solutions

Causality Check: Moisture degrades NHS esters rapidly[5]. Ensure all vials are equilibrated to room temperature before opening to prevent condensation.

  • Prepare a 100 mM stock of N-(3-aminopropyl)-3-methylbenzamide in anhydrous DMSO.

  • Prepare a 10 mM stock of the Fluorophore-NHS ester in anhydrous DMSO immediately before use. Do not store reconstituted NHS esters[5].

  • Prepare a 1 M stock of DIPEA in anhydrous DMSO.

Step 2: The Conjugation Reaction
  • In a light-protected microcentrifuge tube, combine the reagents to achieve a molar ratio of 1:1.2:5 (Target : Dye : Base).

    • Example formulation for a 1 µmol scale reaction:

      • 10 µL of 100 mM N-(3-aminopropyl)-3-methylbenzamide (1 µmol)

      • 120 µL of 10 mM Fluorophore-NHS ester (1.2 µmol)

      • 5 µL of 1 M DIPEA (5 µmol)

      • 865 µL anhydrous DMSO (to bring final volume to 1 mL)

  • Vortex the mixture gently for 10 seconds.

  • Incubate the reaction at room temperature (20–25°C) for 2 to 4 hours on a continuous rotator. Keep the tube wrapped in aluminum foil to protect the fluorophore from photobleaching.

Step 3: Quenching the Reaction
  • To neutralize the unreacted NHS-ester dye, add 10 µL of 1 M Ethanolamine (or an aqueous buffer containing Tris/Glycine)[6].

  • Incubate for an additional 30 minutes at room temperature. The primary amine of ethanolamine will react with any remaining NHS ester, preventing non-specific labeling during downstream biological assays.

Step 4: RP-HPLC Purification

Causality Check: Unlike protein labeling where simple spin-desalting columns can remove free dye[7], small molecule conjugates are similar in size to the free dye. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.

  • Inject the quenched reaction mixture onto a preparative C18 RP-HPLC column.

  • Run a gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) over 30 minutes.

  • Monitor absorbance at 214 nm (amide bonds), 254 nm (aromatic rings), and the specific excitation wavelength of the fluorophore (e.g., 490 nm for Alexa 488).

  • Collect the fraction containing the peak that absorbs at both 254 nm and the fluorophore wavelength.

Step 5: Validation and Storage
  • Self-Validation: Analyze a 5 µL aliquot of the collected fraction via LC-MS. You must observe the exact mass corresponding to the N-(3-aminopropyl)-3-methylbenzamide + Fluorophore conjugate (minus the NHS leaving group).

  • Lyophilize the validated fractions to a dry powder.

  • Store the fluorescent probe at -20°C, desiccated and strictly protected from light.

Troubleshooting & Causality Matrix

When bioconjugation fails, it is rarely due to the chemistry itself, but rather environmental factors affecting the reagents.

Table 2: Troubleshooting Guide

ObservationRoot Cause (Causality)Corrective Action
Low Conjugate Yield (<50%) Hydrolysis of the NHS ester due to moisture in the DMSO or atmospheric condensation[5].Use freshly opened, anhydrous DMSO. Equilibrate dye vials to room temp before opening.
No Reaction Occurs The primary amine of the target is protonated (-NH3+), rendering it non-nucleophilic[3].Ensure DIPEA was added. Verify the pH equivalent in the organic solvent is basic.
Multiple Fluorescent Peaks on HPLC The fluorophore NHS-ester degraded into multiple isomers, or the target has secondary reactive sites.Use high-purity, single-isomer dyes (e.g., 5-FITC instead of mixed 5/6-FITC).
Loss of Fluorescence over time Photobleaching or cleavage of the amide bond due to extreme storage pH.Store lyophilized at -20°C in the dark. Avoid storing in highly basic aqueous buffers.

Application in Fluorescent Microscopy

Once purified, the labeled N-(3-aminopropyl)-3-methylbenzamide can be reconstituted in an imaging buffer (e.g., HBSS or PBS) and applied to live cells. Because the fluorophore is covalently attached via a stable amide bond, researchers can accurately track the intracellular distribution, receptor binding kinetics, and cellular uptake of the small molecule in real-time using confocal microscopy or flow cytometry[].

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(3-aminopropyl)-3-methylbenzamide Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and compound management professionals dealing with the physical instability of N-(3-aminopropyl)-3-methylbenzamide in Dimethyl Sulfoxide (DMSO).

While DMSO is the gold standard solvent for high-throughput screening (HTS) and drug discovery, the unique chemical architecture of N-(3-aminopropyl)-3-methylbenzamide—specifically its primary aliphatic amine and hydrophobic 3-methylphenyl ring—creates a perfect storm for precipitation if handling conditions are not strictly controlled. This guide dissects the root causes of these phase separations and provides field-proven, self-validating protocols to ensure assay integrity.

Mechanistic Root Causes of Precipitation

To troubleshoot effectively, we must first understand the causality behind the precipitation. It is rarely a simple case of "exceeding the solubility limit." For this specific compound, three distinct mechanisms drive precipitation:

A. Atmospheric CO₂ Absorption (Carbamate Formation)

N-(3-aminopropyl)-3-methylbenzamide contains a highly reactive primary aliphatic amine. When exposed to ambient air, primary amines rapidly react with atmospheric carbon dioxide (CO₂) to form carbamic acid or carbamate salts[1]. While these carbamates might remain soluble in aqueous systems, they are notoriously insoluble in organic solvents like DMSO[2]. If your stock solution turns cloudy after being left open on the benchtop, you are likely observing the precipitation of the carbamate derivative, not the free base itself[3].

B. DMSO Hygroscopicity and the Hydrophobic Effect

DMSO is extremely hygroscopic. Acoustic measurement studies of HTS libraries have demonstrated that a microplate of 100% DMSO exposed to a standard laboratory environment (40% relative humidity) can absorb over 6% water by volume within a single hour[4]. As water integrates into the DMSO matrix, the solvent's polarity increases. This forces the hydrophobic 3-methylbenzamide moiety of the compound out of solution, leading to rapid crystallization[5].

C. Freeze-Thaw Induced Nucleation

DMSO freezes at 18.5 °C. When a stock solution is stored at -20 °C or -80 °C and subsequently thawed, the solvent does not melt uniformly. This creates localized micro-environments of highly concentrated compound and water pockets. The synergy between water uptake and repeated freeze-thaw cycles pushes the solution into an unstable supersaturated zone, triggering irreversible precipitation[5].

Quantitative Data: Factors Affecting Solubility

The following table summarizes the critical environmental and chemical parameters that dictate the solubility of N-(3-aminopropyl)-3-methylbenzamide in DMSO.

FactorCritical ThresholdImpact on SolubilityMechanistic Causality
Water Uptake > 5% v/v water in DMSOSevere ReductionIncreased solvent polarity forces the hydrophobic 3-methylphenyl ring out of solution[4].
Atmospheric CO₂ > 30 mins ambient exposureSevere ReductionPrimary amine reacts with CO₂ to form an insoluble carbamate precipitate[1][2].
Temperature < 18.5 °C (DMSO freezing pt)Moderate to SevereFreeze-thaw cycles cause localized supersaturation and induce crystal nucleation[5].
Salt Form Free Base vs. HCl SaltVariableHCl salt prevents CO₂ reactivity (no carbamate formation) but may have lower intrinsic DMSO solubility than the free base.

Diagnostic Workflow

G Start Precipitate Observed in DMSO Stock CheckAge Is the stock fresh or stored? Start->CheckAge Fresh Fresh Stock CheckAge->Fresh Stored Stored Stock CheckAge->Stored CheckForm Check Salt Form (Free Base vs HCl) Fresh->CheckForm CheckWater Suspect Water/CO2 Ingress (Carbamate Formation) Stored->CheckWater WarmSon Warm to 37°C & Sonicate (10-15 mins) CheckForm->WarmSon CheckWater->WarmSon Dissolves Does it redissolve? WarmSon->Dissolves Yes Yes: Aliquot, blanket with Argon, store at -80°C Dissolves->Yes Yes No No: Discard. Prepare fresh with anhydrous DMSO Dissolves->No No

Decision tree for troubleshooting N-(3-aminopropyl)-3-methylbenzamide precipitation.

Experimental Protocol: Rescuing and Preparing Stable Solutions

To ensure trustworthiness, this protocol is designed as a self-validating system . It not only outlines how to prepare the solution but includes mandatory validation steps to confirm the compound has not degraded or permanently crashed out.

Step 1: Attempting to Rescue a Precipitated Stock
  • Visual Inspection: Examine the precipitate. Carbamate precipitates often appear as fine, milky suspensions, whereas water-induced precipitation usually forms distinct crystalline structures.

  • Thermal Agitation: Transfer the sealed vial to a 37 °C water bath. Apply continuous sonication for 10 to 15 minutes[6][7]. Causality: Gentle heat provides the thermodynamic energy required to break the crystal lattice, while sonication provides kinetic disruption. Furthermore, gentle heating can sometimes drive off absorbed CO₂, reversing carbamate formation[1].

  • Validation (Crucial): If the solution clears, do not assume the concentration is accurate. Remove a 1 µL aliquot, dilute in mobile phase, and run a quick LC-MS or UV-Vis quantification against a known standard to verify that the compound hasn't degraded and that the expected molarity is restored.

Step 2: Preparing a Fresh, Precipitation-Resistant Stock

If the stock cannot be rescued, it must be discarded. Prepare a new stock using the following stringent conditions:

  • Solvent Selection: Use only commercially sealed, anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use benchtop DMSO that has been opened multiple times[6][8].

  • Environment: Weigh the N-(3-aminopropyl)-3-methylbenzamide powder and dissolve it inside a dry box or a biosafety cabinet with minimal airflow to reduce moisture and CO₂ exposure[7].

  • Aliquot Strategy: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL).

  • Inert Gas Blanketing: Before sealing the aliquot tubes, blanket the headspace with a heavy inert gas (Argon or Nitrogen) to displace ambient CO₂ and moisture.

  • Storage: Store the single-use aliquots at -80 °C. Causality: -80 °C prevents the slow, low-temperature degradation that can occur at -20 °C and completely halts any further atmospheric ingress[6].

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately upon dilution into my cell culture media. What happened? A1: This is a classic solvent-shift precipitation. N-(3-aminopropyl)-3-methylbenzamide is highly soluble in 100% DMSO but poorly soluble in aqueous media. When you spike the DMSO stock into the media, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound behind at a localized concentration that exceeds its aqueous solubility limit[9]. Solution: Perform a stepwise serial dilution, or pre-warm the media to 37 °C and add the DMSO stock dropwise while vortexing vigorously to ensure rapid dispersal[10].

Q2: Can I just pass the cloudy stock solution through a 0.22 µm syringe filter to remove the precipitate? A2: Absolutely not. Filtering removes the active pharmaceutical ingredient (API) from your solution[9]. If you filter a 10 mM stock that has partially precipitated, the resulting filtrate might only be 2 mM. This will lead to massive inaccuracies in your downstream biological assays, resulting in false negatives[11]. You must redissolve the compound or prepare a fresh stock.

Q3: Does the salt form of N-(3-aminopropyl)-3-methylbenzamide matter? A3: Yes, significantly. If you purchased the compound as a hydrochloride (HCl) salt, the primary amine is protonated (-NH₃⁺). This prevents it from acting as a nucleophile and reacting with atmospheric CO₂, completely eliminating the carbamate precipitation pathway. However, salt forms sometimes have lower maximum solubility in pure DMSO compared to free bases[12]. Check your Certificate of Analysis (CoA) to confirm which form you are handling.

Q4: I left my DMSO stock uncapped on the bench for a few hours during an assay. Is it ruined? A4: Highly likely. Because of the primary amine's affinity for CO₂ and DMSO's affinity for water, an uncapped tube will rapidly absorb both[4][13]. If you must keep the stock on the bench during an extended experiment, keep it tightly capped between pipetting steps and consider using a desiccator.

References

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed (NIH). Available at:[Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed (NIH). Available at:[Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at:[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries. PubMed (NIH). Available at:[Link]

  • Precipitating Amine Absorption Systems for Carbon Capture. Lund University. Available at:[Link]

  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System. ACS Environmental Au. Available at:[Link]

  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. PMC (NIH). Available at:[Link]

  • Rate of water uptake of DMSO stored in uncapped tubes. ResearchGate. Available at:[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. Available at:[Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. Available at:[Link]

Sources

preventing degradation of N-(3-aminopropyl)-3-methylbenzamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(3-aminopropyl)-3-methylbenzamide (CAS No. 1016805-80-3).[1] This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. This guide provides a detailed overview of best practices, troubleshooting for common degradation issues, and validated protocols for storage and analysis.

Understanding the Molecule: Key Stability Considerations

N-(3-aminopropyl)-3-methylbenzamide possesses two primary functional groups that are central to its reactivity and potential degradation: a secondary amide and a primary aliphatic amine .[1] The stability of the molecule is largely dictated by the chemical vulnerabilities of these two groups.

  • Amide Group: Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-methylbenzoic acid) and an amine (1,3-diaminopropane).[2][3] While significantly more resistant to hydrolysis than esters, this pathway is a primary concern for long-term storage, especially in the presence of moisture.[3]

  • Primary Amine Group: The aminopropyl chain is susceptible to oxidation.[4] Atmospheric oxygen, trace metal impurities, and light can catalyze oxidative degradation.[4][5] Amines are also basic and can react with atmospheric carbon dioxide to form carbamate salts, which may appear as a solid precipitate.[6]

Recommended Long-Term Storage Conditions

To mitigate the degradation risks outlined above, the following storage conditions are recommended. Adherence to these guidelines is critical for preserving the purity and activity of the compound over time.

Parameter Recommendation Scientific Rationale
Temperature -20°C to -80°C Reduces the kinetic energy of molecules, significantly slowing the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, preventing oxidative degradation of the primary amine functional group.[4]
Light Amber Vial or Light-Blocking Container Protects the compound from photo-degradation, which can be initiated by UV or high-energy visible light.[4]
Form Dry, Solid Powder (Lyophilized if possible) Minimizes the presence of water, which is a key reactant in the hydrolysis of the amide bond.[7]
Container Tightly-Sealed Glass or HDPE Vial Prevents moisture ingress and ensures a stable, inert storage environment.[7] Glass is generally preferred for long-term chemical compatibility.

Visual Guide: Potential Degradation Pathway

The most probable non-microbial degradation pathway for N-(3-aminopropyl)-3-methylbenzamide in the presence of water is hydrolysis of the amide bond.

G cluster_main Hydrolysis of N-(3-aminopropyl)-3-methylbenzamide cluster_products Degradation Products parent N-(3-aminopropyl)-3-methylbenzamide product1 3-Methylbenzoic Acid parent->product1 Amide Bond Cleavage product2 1,3-Diaminopropane parent->product2 Amide Bond Cleavage water H₂O water->parent Attacks Carbonyl (Acid/Base Catalyzed)

Caption: Potential hydrolytic degradation of the parent compound into its constituent carboxylic acid and diamine.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter, providing explanations and actionable solutions.

Q1: I've noticed the color of my solid compound has changed from white to slightly yellow/brown. What does this mean?

A: A color change is often the first visual indicator of degradation, typically due to minor oxidation of the amine group or other trace impurities. While slight discoloration may not significantly impact the compound's primary activity for some applications, it signifies that the storage conditions are not optimal and that purity is decreasing.

  • Immediate Action: Re-evaluate your storage protocol. Ensure the container is properly sealed and stored under an inert atmosphere, protected from light, and at a low temperature (-20°C or below).[4]

  • Recommendation: Before use, it is highly advisable to re-analyze the purity of the material using an appropriate analytical technique like HPLC or LC-MS to quantify the extent of degradation.

Q2: My compound is stored as a solid in a vial, but it now appears clumpy or sticky. Why did this happen?

A: This is a classic sign of moisture absorption (hygroscopicity), a common issue with compounds containing amine groups.[7] The absorbed water can not only change the physical state of the compound but also significantly increase the risk of hydrolytic degradation of the amide bond.

  • Immediate Action: Transfer the compound to a desiccator under vacuum for several hours to remove absorbed water.

  • Long-Term Prevention: Always handle the compound in a low-humidity environment (e.g., a glove box or dry room). Use smaller, single-use aliquots to avoid repeatedly opening the main stock container, which introduces atmospheric moisture with each use.

Q3: After dissolving my compound in a buffer for an experiment, I'm seeing a loss of activity or inconsistent results over a few hours. What's the cause?

A: This suggests instability in the solution. The pH of your buffer is a critical factor. Amide hydrolysis is catalyzed by both acidic and basic conditions.[2][8]

  • Troubleshooting Steps:

    • Check Buffer pH: The stability of benzamides in solution is pH-dependent. Determine the optimal pH range for your compound's stability by running a small-scale, time-course experiment, analyzing samples by HPLC at different time points (e.g., T=0, 2, 4, 8 hours) in various buffers.

    • Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not store the compound in aqueous buffers for extended periods.

    • Consider Temperature: If your experiment allows, keep the stock solution on ice to slow down degradation.

Q4: I suspect my compound has degraded. How can I confirm this and identify the byproducts?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for assessing purity.[9] For identifying unknown peaks, Mass Spectrometry (LC-MS) is the preferred technique.[10][11]

  • Recommended Action: Develop a stability-indicating HPLC method. This involves intentionally degrading a small sample of the compound (e.g., by treating with mild acid, base, or an oxidizing agent) to generate the degradation products.[12] A successful method will show clear separation between the parent compound peak and the peaks of its degradation products.[12] The primary degradation products to look for would be 3-methylbenzoic acid and 1,3-diaminopropane.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

This protocol minimizes contamination and degradation of the bulk supply.

  • Preparation: Move the main stock container of N-(3-aminopropyl)-3-methylbenzamide and several smaller, pre-labeled amber glass vials into a glove box or a chamber with a controlled, dry, inert atmosphere (e.g., filled with argon or nitrogen).

  • Equilibration: Allow the main container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture onto the cold powder.

  • Dispensing: Carefully weigh the desired amount of the compound into each smaller vial. Work quickly but carefully to minimize exposure time.

  • Inerting: Before sealing, flush the headspace of each small vial with the inert gas (argon or nitrogen) for 10-15 seconds.

  • Sealing: Immediately and tightly seal each vial with a cap containing a chemically resistant liner. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials into a labeled freezer box and store them at -20°C or -80°C. Log the aliquots in your laboratory inventory.

Protocol 2: Workflow for Investigating Suspected Degradation

This workflow provides a logical sequence for troubleshooting.

Sources

N-(3-aminopropyl)-3-methylbenzamide purification techniques by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that purifying bifunctional molecules requires more than just following a recipe—it requires a mechanistic understanding of the molecule's behavior. This guide provides field-proven, self-validating protocols and troubleshooting steps for the purification of N-(3-aminopropyl)-3-methylbenzamide via column chromatography.

Mechanistic Overview: The Causality of Amine Streaking

N-(3-aminopropyl)-3-methylbenzamide features a neutral benzamide core and a highly basic primary aliphatic amine (pKa ~10.5). During normal-phase chromatography, the primary amine acts as a potent hydrogen bond donor and acceptor. When exposed to bare silica gel, it engages in strong acid-base interactions with Brønsted acidic silanol (Si-OH) groups on the stationary phase[1].

This interaction disrupts the theoretical plate equilibrium, causing severe peak tailing, band broadening, and irreversible adsorption[2]. To achieve high-purity fractions, we must design a chromatographic system that either dynamically neutralizes the stationary phase (via mobile phase modifiers)[3] or statically bypasses the issue (via functionalized media)[4].

G Compound N-(3-aminopropyl)- 3-methylbenzamide Interaction Strong H-Bonding & Ionic Interaction Compound->Interaction Silica Bare Silica Gel (Acidic Silanols) Silica->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result Sol1 Add TEA / NH4OH (Mobile Phase) Result->Sol1 Strategy A Sol2 Amine-Functionalized Silica (Stationary Phase) Result->Sol2 Strategy B Resolution Sharp Peaks & High Recovery Sol1->Resolution Sol2->Resolution

Logical flow of amine-silica interactions and targeted chromatographic solutions.

Diagnostic Troubleshooting Guide

Symptom: Severe streaking and poor recovery on standard silica gel.
  • Causality: The primary amine is protonated by the acidic silanols, anchoring the molecule to the stationary phase[3].

  • Resolution: Add 1–2% (v/v) Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase to act as a competing base, which deactivates the silica[5]. Alternatively, switch to an amine-functionalized column[1].

Symptom: Target compound co-elutes with impurities despite using TEA.
  • Causality: TEA neutralizes the silica but also increases the lipophilicity of your amine, causing it to elute much faster. This compression of the retention time can cause overlap with less polar impurities[1].

  • Resolution: Reduce the overall polarity of your mobile phase (e.g., increase the hexane ratio in a Hexane/EtOAc system) to compensate for the faster elution profile, or switch to an amine-functionalized column which offers different selectivity[6].

Symptom: Residual TEA contamination in the final purified product.
  • Causality: TEA has a boiling point of 89°C and can be difficult to fully remove under standard rotary evaporation, leaving a sticky residue[2].

  • Resolution: Co-evaporate the fractions with a solvent like toluene or dichloromethane, then place the concentrated oil under high vacuum overnight[7]. To avoid this entirely, use Strategy B (Amine-Functionalized Silica)[7].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to the bulk column without passing the validation checkpoint.

Protocol A: Mobile Phase Modification with Triethylamine (TEA)

This is the traditional, cost-effective approach for bare silica gel[2].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[3].

  • Validation Checkpoint (2D-TLC): Spot your crude sample on a standard silica TLC plate. Run it in the unmodified solvent, dry it, rotate the plate 90 degrees, and run it in the TEA-modified solvent. A shift from a long streak to a tight, symmetrical circular spot physically validates the modifier's efficacy.

  • Column Equilibration (Critical Step): Flush the bare silica column with 3–5 column volumes of the TEA-modified solvent. The ammonia/TEA must be given time to interact with and neutralize the silanol groups before the sample is introduced[5].

  • Sample Loading: Dissolve N-(3-aminopropyl)-3-methylbenzamide in a minimum volume of the modified mobile phase and load it onto the column.

  • Elution & Post-Purification: Run the gradient. Pool the fractions containing the product and remove the volatile TEA via rotary evaporation followed by extended high vacuum[7].

Protocol B: Purification using Amine-Functionalized Silica (Preferred)

This method alters the stationary phase, eliminating the need for basic additives in the mobile phase[4].

  • Column Selection: Select a pre-packed amine-functionalized silica column (e.g., Biotage KP-NH or RediSep Amine)[1].

  • Validation Checkpoint: Perform a pilot TLC using an amine-functionalized TLC plate with your chosen Hexane/EtOAc gradient. The compound should elute as a sharp spot without any basic additives[6].

  • Solvent Preparation: Prepare a standard normal-phase solvent system (e.g., Hexane/Ethyl Acetate). Do NOT add TEA or ammonia [7].

  • Equilibration & Loading: Equilibrate the column with 3 column volumes of the initial mobile phase. Load the sample.

  • Elution: Elute using a standard gradient. Because the stationary phase is already basic, the primary amine will elute cleanly without acid-base retention[4].

Workflow Step1 1. Column Selection (Amine-Functionalized Silica) Step2 2. Solvent Preparation (Hexane / EtOAc, No TEA) Step1->Step2 Step3 3. Column Equilibration (3-5 Column Volumes) Step2->Step3 Step4 4. Sample Loading (Minimum volume of eluent) Step3->Step4 Step5 5. Gradient Elution (Monitor via TLC/UV) Step4->Step5 Step6 6. Fraction Collection & Solvent Evaporation Step5->Step6

Step-by-step workflow for purifying primary amines using amine-functionalized silica.

Quantitative Optimization Data

Use the following table to benchmark your experimental design and select the most appropriate chromatographic strategy based on your lab's constraints.

Table 1: Comparison of Chromatographic Strategies for Primary Amines

StrategyStationary PhaseMobile PhaseModifier RequiredSample Load CapacityPost-Purification Processing
Standard Silica Bare Silica GelDCM / MeOH1–2% NH₄OH[3]Low (1–2%)Easy removal (lyophilization)
TEA Modification Bare Silica GelHexane / EtOAc1–2% TEA[2]Medium (2–5%)Requires high vacuum[7]
Amine-Silica Amine-Bonded SilicaHexane / EtOAcNone[4]High (up to 10%)[6]Direct, rapid evaporation

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica gel for N-(3-aminopropyl)-3-methylbenzamide? A: Yes. Basic alumina is a viable alternative that does not require mobile phase modifiers[1]. However, alumina typically has a much larger particle size than silica, which may result in lower resolution and broader peaks compared to amine-functionalized silica[1].

Q: Why did my compound not elute when I used a DCM/MeOH gradient without modifiers? A: The primary amine group of N-(3-aminopropyl)-3-methylbenzamide binds strongly to the Brønsted acidic silanols on the silica[1]. Without a competing base like ammonia or TEA to neutralize these sites, the compound remains irreversibly adsorbed, regardless of how much methanol you push through the column[3].

Q: Is it possible to purify this compound using reversed-phase chromatography (C18)? A: Yes. If utilizing a C18 column, you must apply the "2 pH rule." Adjust the mobile phase pH to two units above the amine's pKa (using a volatile base like 0.1% TEA or ammonium hydroxide in water/acetonitrile). This keeps the amine in its lipophilic free-base form, ensuring proper retention and sharp peak shapes[1].

References

  • Title: Introduction to Functionalized Silica Gel and Alumina RediSep Columns | Source: Teledyne ISCO | URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: [Link]

  • Title: When basification of silica gel is required, before using Column chromatography? | Source: ResearchGate | URL: [Link]

  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography | Source: Teledyne ISCO | URL: [Link]

  • Title: Is there an easy way to purify organic amines? | Source: Biotage | URL: [Link]

Sources

Validation & Comparative

orthogonal assay validation for N-(3-aminopropyl)-3-methylbenzamide binding

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the biophysical and biochemical validation of small-molecule target engagement, focusing on the PARP1 inhibitor derivative N-(3-aminopropyl)-3-methylbenzamide.

Introduction: The Necessity of Orthogonal Validation

N-(3-aminopropyl)-3-methylbenzamide is a strategically functionalized derivative of the classic poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, 3-methylbenzamide. The addition of the aminopropyl linker provides a critical primary amine handle, making it an ideal precursor for synthesizing proteolysis targeting chimeras (PROTACs), fluorescent probes, or affinity chromatography matrices. However, before utilizing this compound as a foundational building block, rigorous validation of its binding to the PARP1 catalytic domain is required.

Relying on a single binding assay can introduce critical artifacts—such as compound aggregation, autofluorescence, or immobilization-induced conformational changes. Orthogonal assay validation, the practice of using multiple independent biophysical and biochemical techniques, ensures a self-validating system. This guide objectively compares four primary modalities—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—to validate the target engagement of N-(3-aminopropyl)-3-methylbenzamide.

G C N-(3-aminopropyl)- 3-methylbenzamide SPR SPR (Kinetics) C->SPR ITC ITC (Thermodynamics) C->ITC DSF DSF (Thermal Shift) C->DSF FRET TR-FRET (Solution Affinity) C->FRET Val Validated Target Engagement SPR->Val ITC->Val DSF->Val FRET->Val

Orthogonal validation workflow for PARP1 target engagement.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Concept & Causality: SPR provides real-time, label-free measurement of association ( kon​ ) and dissociation ( koff​ ) rates. For N-(3-aminopropyl)-3-methylbenzamide, the primary amine could theoretically be used for direct EDC/NHS coupling to a CM5 dextran chip. However, covalently tethering the small molecule via this linker often restricts its orientation, preventing the benzamide pharmacophore from accessing the deep NAD+ binding pocket of PARP1. Therefore, the causality-driven approach is the reverse: immobilizing the PARP1 protein and flowing the compound as the analyte 1[1].

Experimental Protocol:

  • Immobilization: Capture His-tagged PARP1 onto an NTA sensor chip or use standard amine coupling to immobilize PARP1 onto a CM5 chip. Aim for a high density (3000–6000 RU) to ensure sufficient mass shift signal for a low-molecular-weight compound[1].

  • Equilibration: Run HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 1 mM TCEP). Crucial step: Use TCEP instead of DTT, as DTT can oxidize over time and cause baseline drift.

  • Analyte Injection: Inject N-(3-aminopropyl)-3-methylbenzamide in a single-cycle kinetic format (e.g., 0.5 µM to 50 µM) at a high flow rate (80 µL/min) to minimize mass transport limitations[1].

  • Regeneration: Allow 600 seconds for dissociation. Small molecule inhibitors of PARP1 typically dissociate completely without the need for harsh regeneration buffers.

Isothermal Titration Calorimetry (ITC): Thermodynamic Signatures

Concept & Causality: While SPR provides kinetics, ITC is the gold standard for thermodynamics. It directly measures the heat released or absorbed during binding, yielding the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ). Because 3-methylbenzamide derivatives bind the NAD+ pocket via hydrogen bonding and π−π stacking, ITC will confirm if the aminopropyl extension alters the enthalpic driving force compared to the parent compound 2[2].

Experimental Protocol:

  • Sample Preparation: Dialyze PARP1 protein extensively against the assay buffer (50 mM sodium phosphate, 50 mM NaCl, 0.5 mM TCEP, pH 7.4). Dissolve the compound in the exact same dialysate to eliminate heat of dilution artifacts—a mandatory step for self-validating ITC data[2].

  • Cell Loading: Load 20 µM PARP1 into the calorimetric cell.

  • Syringe Loading: Load 200 µM N-(3-aminopropyl)-3-methylbenzamide into the titration syringe.

  • Titration: Perform 20 consecutive injections of 2.5 µL at 120-second intervals at 25°C, stirring at 750 rpm3[3].

  • Analysis: Integrate the heat peaks and fit to a one-site binding model to extract KD​ , ΔH , and ΔS .

Differential Scanning Fluorimetry (DSF): High-Throughput Target Engagement

Concept & Causality: DSF (or Thermal Shift Assay) measures the stabilization of a protein's folded state upon ligand binding. When N-(3-aminopropyl)-3-methylbenzamide binds to the PARP1 catalytic domain, it increases the melting temperature ( Tm​ ). This assay is highly scalable and cost-effective, making it the ideal first-pass orthogonal check to rule out false positives before moving to resource-intensive ITC 4[4].

Experimental Protocol:

  • Master Mix: Prepare a solution containing 2 µM PARP1 and 5x SYPRO Orange dye in HEPES buffer.

  • Compound Addition: Add N-(3-aminopropyl)-3-methylbenzamide at varying concentrations (e.g., 10 µM, 50 µM) to a 384-well PCR plate. Include a DMSO vehicle control to establish the baseline Tm​ .

  • Thermal Ramp: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) in a Real-Time PCR machine[4].

  • Detection: Monitor fluorescence (excitation 490 nm, emission 575 nm). The inflection point of the melt curve represents the Tm​ . A positive shift ( ΔTm​>2∘C ) strongly indicates specific target engagement.

Time-Resolved Fluorescence Energy Transfer (TR-FRET): Solution-Based Competition

Concept & Causality: To ensure the compound binds specifically to the active site rather than an allosteric pocket, a TR-FRET competition assay is employed. This assay uses a fluorescently labeled PARP tracer and a Terbium-labeled anti-PARP antibody. If N-(3-aminopropyl)-3-methylbenzamide successfully engages the NAD+ pocket, it displaces the tracer, causing a loss of FRET signal. The time-resolved nature of the measurement eliminates compound autofluorescence—a common artifact with benzamide derivatives in standard fluorescence polarization (FP) assays[1].

Experimental Protocol:

  • Reagent Assembly: Mix PARP1 enzyme, Terbium-labeled anti-His antibody, and a fluorescent PARP tracer in assay buffer (10 mM HEPES, pH 7.5, 250 mM NaCl, 0.05% Tween 20)[1].

  • Compound Incubation: Add serial dilutions of N-(3-aminopropyl)-3-methylbenzamide.

  • Equilibration: Incubate for 60 minutes at room temperature to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 495 nm and 520 nm). Calculate the IC50​ from the emission ratio.

G PARP PARP1 Catalytic Domain NAD NAD+ (Natural Substrate) PARP->NAD Binds PAR Poly(ADP-ribose) Chain Synthesis NAD->PAR Catalyzes Inhibitor N-(3-aminopropyl)-3-methylbenzamide Inhibitor->PARP Competes for Pocket Block Catalytic Inhibition & Trapping Inhibitor->Block Induces Block->PAR Prevents

Mechanism of PARP1 catalytic inhibition and substrate competition.

Modality Comparison Guide

To select the appropriate validation workflow, refer to the comparative metrics below. For a compound like N-(3-aminopropyl)-3-methylbenzamide, a combination of DSF (for initial screening) and SPR (for kinetic confirmation) provides the most robust proof of engagement.

Assay ModalityPrimary Data OutputThroughputMaterial ConsumptionKey AdvantageKey Limitation
SPR Kinetics ( kon​ , koff​ , KD​ )MediumLow (Protein), High (Compound)Real-time label-free detection.Requires careful immobilization strategy to avoid masking pockets.
ITC Thermodynamics ( ΔH , ΔS , n )LowVery HighDirect measurement; no labels or immobilization required.Low throughput; highly sensitive to buffer mismatches.
DSF Thermal Shift ( ΔTm​ )HighLowRapid, inexpensive, highly scalable.Does not provide kinetic rates or true KD​ .
TR-FRET Solution Affinity ( IC50​ )Very HighVery LowEliminates autofluorescence; confirms active site binding.Requires specialized fluorescent tracers and antibodies.

References

  • Profiling inhibitor selectivity for PARP protein family members. Cytiva. 4

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. 1

  • Dynamics of the HD regulatory subdomain of PARP-1; substrate access and allostery in PARP activation and inhibition. NIH. 2

  • PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. bioRxiv. 3

Sources

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